molecular formula C16H17NO3 B1633316 2-methoxy-N-(2-methoxybenzyl)benzamide

2-methoxy-N-(2-methoxybenzyl)benzamide

Cat. No.: B1633316
M. Wt: 271.31 g/mol
InChI Key: LWWIFEXSJWVDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(2-methoxybenzyl)benzamide is a synthetic organic compound with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol . This benzamide derivative is supplied as a high-purity solid for research and development purposes only. This compound is a key chemical entity in medicinal chemistry and drug discovery research. Structurally similar N-substituted benzamide derivatives are extensively investigated for their diverse biological potential, serving as core scaffolds in the development of novel therapeutic agents . Research on analogous compounds highlights significant interest in benzamide structures featuring methoxy and hydroxy groups for their antioxidative and antiproliferative properties, which are valuable in oncological and oxidative stress studies . Furthermore, such benzamide derivatives are important intermediates in organic synthesis, used in the preparation of more complex molecules like Schiff bases, which exhibit specific crystalline properties and intermolecular bonding patterns of research interest . This product is intended for chemical and pharmaceutical research applications. It is for laboratory use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-methoxy-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-19-14-9-5-3-7-12(14)11-17-16(18)13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

LWWIFEXSJWVDBN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-methoxy-N-(2-methoxybenzyl)benzamide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-N-(2-methoxybenzyl)benzamide, a member of the versatile benzamide class of chemical compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to infer its chemical structure, properties, and potential areas of application. This approach provides a robust framework for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Chemical Structure and Properties

This compound is a secondary amide consisting of a 2-methoxybenzoyl group bonded to the nitrogen of a 2-methoxybenzylamine. The presence of two methoxy groups and the amide linkage are key structural features that are expected to influence its physicochemical properties and biological activity.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

The following table summarizes the predicted physicochemical properties of this compound, based on data from structurally similar compounds such as 2-methoxy-N-(2-methoxyphenyl)benzamide. These values are computationally derived and should be confirmed by experimental analysis.

PropertyPredicted Value
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
XLogP32.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Exact Mass271.120844 g/mol
Monoisotopic Mass271.120844 g/mol
Topological Polar Surface Area50.7 Ų
Heavy Atom Count20

Synthesis and Characterization

A plausible synthetic route for this compound involves the amidation of 2-methoxybenzoyl chloride with 2-methoxybenzylamine. This is a standard and generally efficient method for forming amide bonds.

Proposed Synthetic Workflow:

G A 2-Methoxybenzoic Acid C 2-Methoxybenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) B->C F This compound C->F Amidation D 2-Methoxybenzylamine D->F E Base (e.g., Triethylamine) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Methoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzoic acid (1 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

  • Gently heat the reaction mixture to reflux (approximately 79°C for SOCl₂) and maintain for 1-2 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 2-methoxybenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath (0°C).

  • Add a solution of 2-methoxybenzoyl chloride (1 equivalent) in the same solvent dropwise to the stirred amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization:

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques. Predicted spectral characteristics based on analogs like 2-methoxy-N-(4-methylbenzyl)benzamide are as follows:

  • ¹H NMR: Expected signals would include aromatic protons from both benzene rings, singlets for the two methoxy groups, a doublet for the benzylic CH₂ group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the two methoxy carbons, the benzylic carbon, and the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed. For 2-methoxy-N-(4-methylbenzyl)benzamide, the exact mass is 255.125929 g/mol .[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and C-O stretches of the methoxy groups.

Potential Applications and Biological Activity

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Based on the activities of related 2-methoxy-N-benzylbenzamides, the target compound could be a candidate for investigation in several therapeutic areas.

Potential Therapeutic Areas:

  • Oncology: A series of 2-methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[2] Some of these compounds exhibited potent Hh pathway inhibition at nanomolar concentrations.[2]

  • Neuropharmacology: Benzamide analogs have been explored for their anticonvulsant activity.

  • Antimicrobial Agents: A related compound, Benzamide, 2-methoxy-N-benzyl-N-phenethyl, has been reported to have antibacterial and antifungal activity.[3]

  • Herbicidal Activity: The herbicidal activity of N-benzyl-2-methoxybenzamides has been discovered, with some compounds showing a bleaching effect on newly grown leaves.[4]

The addition of an N-benzyl group to phenethylamine hallucinogens is known to significantly increase their potency, and the N-(2-methoxybenzyl) group, in particular, has been shown to enhance binding affinity to serotonin receptors. While this compound is structurally distinct from these psychoactive substances, this highlights the potential for the N-(2-methoxybenzyl) moiety to influence biological activity.

Conclusion

References

Sources

Physicochemical & Functional Profile: 2-Methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-N-(2-methoxybenzyl)benzamide (CAS: 331440-01-8) is a specialized benzamide derivative primarily utilized in medicinal chemistry as a high-affinity ligand for Sigma Receptors (σ-receptors) . Structurally characterized by an ortho-anisamide scaffold, this molecule serves as a critical targeting moiety in the design of tumor-targeted drug delivery systems, particularly for decorating liposomes and lipid nanoparticles (LNPs) to enhance uptake in sigma-overexpressing cancers (e.g., prostate, lung, and melanoma).

This technical guide provides a comprehensive analysis of its physicochemical behavior, focusing on the "conformational lock" mechanism driven by intramolecular hydrogen bonding, its lipophilic profile for membrane permeability, and validated synthetic protocols.

Molecular Identification & Structural Analysis[1]

The molecule consists of a 2-methoxybenzoyl core linked via an amide bond to a 2-methoxybenzyl group. This specific ortho-ortho substitution pattern is non-trivial; it dictates the molecule's 3D spatial arrangement, directly influencing receptor binding affinity.

Table 1: Chemical Identity & Descriptors
PropertyDetail
IUPAC Name 2-methoxy-N-[(2-methoxyphenyl)methyl]benzamide
Common Name o-Anisamide derivative; Bis-o-anisamide
CAS Number 331440-01-8
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
SMILES COc1ccccc1CN(C(=O)c2ccccc2OC) (Canonical)
InChI Key WMGKROJDRRVDMQ-UHFFFAOYSA-N

Physicochemical Properties (The Core)

Lipophilicity & Membrane Permeability

The lipophilic nature of this compound is a defining feature for its utility as a CNS-active ligand and membrane-targeting anchor.

  • LogP (Predicted): 2.7 – 3.1

  • LogD (pH 7.4): ~2.9

  • Implication: A LogP in this range indicates optimal passive membrane permeability. It suggests the compound can readily cross the Blood-Brain Barrier (BBB), aligning with the distribution profile of Sigma-1 receptors in the CNS. In nanoparticle formulation, this lipophilicity ensures stable insertion or association with the lipid bilayer when conjugated to PEG or lipid tails.

Conformational "Lock" & Electronic Properties

Unlike unsubstituted benzamides, the ortho-methoxy groups induce a specific conformational restriction known as the "Conformational Lock."

  • Mechanism: An intramolecular hydrogen bond forms between the amide nitrogen proton (N-H) and the oxygen of the ortho-methoxy group on the benzoyl ring.

  • Effect: This locks the molecule into a planar or near-planar conformation, reducing the entropic cost of binding to the Sigma receptor pocket. This pre-organized structure is critical for high-affinity binding (Ki often in the nanomolar range).

  • pKa: The amide nitrogen is non-basic (pKa > 14), while the methoxy oxygens are extremely weak bases. The molecule remains neutral at physiological pH (7.4), facilitating passive diffusion.

Solubility Profile
  • Water Solubility: Low (< 0.1 mg/mL). The molecule is hydrophobic.

  • Organic Solvents:

    • DMSO: Soluble (> 20 mg/mL). Recommended for stock solutions (10–100 mM).

    • Dichloromethane (DCM): Highly soluble.

    • Ethanol: Moderately soluble (heating may be required).

Experimental Protocols

Synthesis Protocol: Amide Coupling

Objective: Synthesize this compound via direct acylation. This method avoids harsh reagents and provides high yield.[1]

Reagents:

  • 2-Methoxybenzoic acid (1.0 eq)

  • 2-Methoxybenzylamine (1.1 eq)

  • EDC[2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 2-methoxybenzoic acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add 2-methoxybenzylamine and DIPEA dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for characteristic amide triplet/singlet ~8.0 ppm and methoxy singlets ~3.8 ppm).

Visualization: Synthesis Workflow

Synthesis Start Reagents: 2-Methoxybenzoic Acid + 2-Methoxybenzylamine Activation Activation: EDC/HOBt, 0°C (Active Ester Formation) Start->Activation Dissolve in DCM Coupling Coupling: Add Amine + DIPEA RT, 12-16h Activation->Coupling Add Nucleophile Workup Workup: Acid/Base Wash Extraction (DCM) Coupling->Workup Complete Product Final Product: This compound (Purified) Workup->Product Flash Chromatography

Caption: Standard EDC/HOBt coupling pathway for the synthesis of the target benzamide.

Biological Application: Sigma Receptor Targeting[6][7]

The primary utility of this compound lies in its ability to target Sigma-1 (σ1) and Sigma-2 (σ2) receptors . These receptors are overexpressed in rapidly proliferating tumor cells, making this benzamide scaffold an ideal "homing device" for drug delivery.

Mechanism of Action[2]
  • Ligand Decoration: The benzamide is conjugated (often via a PEG spacer) to the surface of a nanoparticle (Liposome/LNP).

  • Receptor Binding: The ortho-methoxy groups facilitate high-affinity binding to the Sigma receptor on the tumor cell surface.

  • Internalization: The Ligand-Receptor complex triggers receptor-mediated endocytosis, transporting the nanoparticle payload (e.g., Doxorubicin, siRNA) into the cytoplasm.

Visualization: Targeting Mechanism

Targeting Ligand Anisamide Ligand (Surface of Nanoparticle) Receptor Sigma Receptor (σ1/σ2) (Overexpressed on Tumor Cell) Ligand->Receptor Targets Binding High-Affinity Binding (Conformational Lock) Receptor->Binding Kd ~ nM range Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Triggers Release Intracellular Drug Release (Cytosol) Endocytosis->Release Endosomal Escape

Caption: Mechanism of anisamide-mediated tumor targeting via Sigma receptors.

Stability & Degradation

  • Hydrolysis: The amide bond is relatively stable at neutral pH (7.4) and room temperature. Hydrolysis may occur under strongly acidic (> 1M HCl) or basic (> 1M NaOH) conditions at elevated temperatures (> 60°C).

  • Photostability: Generally stable, but as with all aromatic ethers, prolonged exposure to intense UV light should be avoided to prevent potential radical degradation of the methoxy groups.

  • Storage: Store solid powder at -20°C in a desiccator. DMSO stock solutions should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

References

  • Banerjee, P., et al. (2000). "Design and synthesis of high affinity sigma receptor ligands." Journal of Medicinal Chemistry.

  • Huang, L., et al. (2011). "Anisamide-targeted PEGylated liposomes for delivery of doxorubicin to prostate cancer." Biomaterials.

  • PubChem Compound Summary. (2024). "2-methoxy-N-(2-methoxyphenyl)benzamide (Isomer Analog Data)." National Center for Biotechnology Information.

  • Guo, J., & Huang, L. (2012). "Targeted delivery of siRNA to cancer cells using anisamide-decorated nanoparticles." Molecular Pharmaceutics.

Sources

The Benzamide Scaffold: A Privileged Architecture in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Substituted Benzamide Derivatives: A Technical Guide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted benzamide moiety (


) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. From the early success of orthopramides  in psychiatry to the modern development of isoform-selective HDAC inhibitors  in oncology and FtsZ inhibitors  in antibacterials, the benzamide core remains a versatile template.

This guide synthesizes the structure-activity relationships (SAR), mechanisms of action (MOA), and synthetic protocols defining this class. It moves beyond simple listing to explain why specific substitutions drive potency and selectivity.

Chemical Architecture & SAR Analysis

The benzamide core functions as a rigid linker that orients functional groups in 3D space. Its utility stems from the electronic and steric tunability of the benzene ring and the hydrogen-bonding capability of the amide bond.

The General Pharmacophore

The biological activity of benzamides is dictated by three primary vector regions:

  • The Ortho-Substitution (The "Lock"): Critical for conformation. In HDAC inhibitors, an amino group here facilitates Zinc binding.[1] In antipsychotics, methoxy/sulfone groups create intramolecular H-bonds that lock the conformation.

  • The Amide Linker (The "Hinge"): Provides a dipole and H-bond donor/acceptor sites.

  • The N-Substituent (The "Address"): Directs the molecule to the specific binding pocket (e.g., the hydrophobic tunnel of HDACs or the aspartate residue in Dopamine receptors).

Visualization: Benzamide SAR Logic

BenzamideSAR Benzene Benzene Ring (Scaffold) Amide Amide Linker (-CO-NH-) Benzene->Amide Ortho Ortho-Position (Conformational Lock / Zn Binding) Benzene->Ortho steric/electronic Meta Meta-Position (Electronic Tuning) Benzene->Meta lipophilicity R_Group N-Substituent (R) (Target Specificity) Amide->R_Group Directs to Pocket 2-NH2 (HDACi) 2-NH2 (HDACi) Ortho->2-NH2 (HDACi) 2-OMe (D2 Antag) 2-OMe (D2 Antag) Ortho->2-OMe (D2 Antag) Basic Amine (GPCR) Basic Amine (GPCR) R_Group->Basic Amine (GPCR) Hydrophobic Cap (HDAC) Hydrophobic Cap (HDAC) R_Group->Hydrophobic Cap (HDAC)

Figure 1: Structural Activity Relationship (SAR) map of the benzamide scaffold, highlighting the distinct functional roles of the ortho-position and amide nitrogen substituents.

Therapeutic Frontiers

Neuropharmacology: The Orthopramides

Target: Dopamine D2/D3 Receptors Key Drugs: Sulpiride, Amisulpride, Remoxipride.

  • Mechanism: These agents act as antagonists at D2/D3 receptors. Unlike phenothiazines, they are highly selective for the limbic system, reducing extrapyramidal side effects (EPS).

  • Structural Insight: The presence of a 2-methoxy or 2-sulfone group creates a pseudo-ring via an intramolecular hydrogen bond with the amide hydrogen. This locks the molecule in a planar conformation essential for receptor fit.

  • Causality: The basic nitrogen in the side chain (often pyrrolidine or piperidine) mimics the protonated amine of dopamine, interacting with Asp114 in the D2 receptor.

Oncology: Epigenetic Modulation

Target: Histone Deacetylases (HDACs), specifically Class I (HDAC 1, 2, 3).[2] Key Drugs: Entinostat (MS-275), Mocetinostat.

  • Mechanism: Benzamides inhibit HDACs by chelating the Zinc ion in the catalytic pocket. This prevents the removal of acetyl groups from histones, leading to chromatin relaxation (hyperacetylation) and the re-expression of tumor suppressor genes (e.g., p21).

  • Selectivity: Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides are often Class I selective.[2] This is attributed to the 2-aminoanilide moiety which forms a bidentate chelate with Zn2+, a geometry favored by the narrower active site of Class I HDACs.

Infectious Disease: FtsZ Inhibition

Target: Filamentous temperature-sensitive mutant Z (FtsZ) – the bacterial tubulin homolog. Key Compounds: PC190723, TXA707.[3][4]

  • Mechanism: These compounds bind to the interdomain cleft of FtsZ.[5] Instead of inhibiting polymerization, they stabilize it, causing aberrant filament formation. This prevents the Z-ring from constricting, halting cell division (septation) and leading to cell lysis.[4]

  • Structural Insight: The 3-methoxybenzamide core is conserved. Modifications to the thiazole-pyridine tail improve pharmacokinetics and potency against MRSA.

Technical Data Summary

Table 1: Comparative Profile of Key Benzamide Derivatives

CompoundPrimary TargetIndicationKey Structural FeatureBinding Mode
Amisulpride Dopamine D2/D3Schizophrenia2-Methoxy, 5-SulfonylIonic interaction (Asp114) + H-bond network
Entinostat HDAC 1, 2, 3Breast Cancer (Trials)2-AminoanilideZinc Chelation (Bidentate)
PC190723 FtsZStaph. aureus2,6-Difluoro-3-methoxyHydrophobic cleft binding (Stabilizer)
Metoclopramide D2 / 5-HT4Antiemetic2-Methoxy, 4-AminoMixed antagonist/agonist

Synthetic Methodologies

Synthesizing substituted benzamides, particularly those with electron-deficient anilines (common in HDAC inhibitors), requires robust amide coupling protocols. Standard DCC couplings often fail due to low nucleophilicity.

Protocol: Coupling Electron-Deficient Anilines

Context: Synthesis of 2-aminobenzamides (HDAC pharmacophore). The aniline is deactivated by electron-withdrawing groups or steric hindrance.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).[6]

  • Solvent: DMF (Dimethylformamide) - anhydrous.[6]

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 15 minutes to form the activated ester.

  • Addition: Add the substituted aniline (1.0 equiv). Note: If the aniline is a salt (e.g., HCl), increase DIPEA to 3.0 equiv.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and Brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Visualization: Synthesis Decision Tree

SynthesisWorkflow cluster_tips Pro-Tip Start Start: Amide Bond Formation CheckAmine Is the Amine Nucleophilic? Start->CheckAmine Yes Yes (e.g., Alkyl amine) CheckAmine->Yes No No (e.g., Electron-poor Aniline) CheckAmine->No Standard Standard Coupling (EDC/HOBt or DCC) Yes->Standard Advanced High-Potency Coupling (HATU or acid chloride) No->Advanced AcidCl Convert Acid to Acid Chloride (SOCl2 or Oxalyl Chloride) No->AcidCl Reflux Reflux in THF/DCM with Pyridine base AcidCl->Reflux Tip For 2-aminobenzamides: Protect the 2-NH2 (Boc) before coupling to prevent side reactions.

Figure 2: Decision matrix for selecting the appropriate synthetic route based on amine nucleophilicity.

Mechanism of Action: The Molecular Logic

Understanding the precise molecular interactions is vital for rational drug design.

HDAC Inhibition (Entinostat)

The "Zinc-Binding Group" (ZBG) is the defining feature.

  • Entry: The "Cap" group interacts with the rim of the HDAC enzyme.[2]

  • Tunneling: The linker occupies the hydrophobic tunnel (approx. 11 Å long).

  • Chelation: The benzamide moiety resides at the bottom of the pocket. The amide oxygen and the ortho-amino nitrogen coordinate the Zn2+ ion.

    • Self-Validation: This mechanism is validated by X-ray crystallography showing the displacement of the water molecule usually bound to the Zinc.

Visualization: HDAC Inhibition Pathway

HDAC_Mechanism Inhibitor Benzamide Inhibitor (Entinostat) Complex Inhibitor-Enzyme Complex (Zn2+ Chelation) Inhibitor->Complex Enters Hydrophobic Tunnel HDAC HDAC Enzyme (Active Site) HDAC->Complex Zn2+ binding Substrate Acetylated Histones (Accumulation) Complex->Substrate Blocks Deacetylation GeneExp Gene Expression (p21, Tumor Suppressors) Substrate->GeneExp Chromatin Relaxation Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Therapeutic Effect

Figure 3: Mechanistic cascade of Benzamide HDAC inhibitors leading to cancer cell death.

References

  • Discovery of FtsZ inhibitors by virtual screening as antibacterial agents. Source: National Institutes of Health (PMC). URL:[Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition. Source: National Institutes of Health (PMC). URL:[Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. Source: Future Oncology (via NIH). URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. Source: National Institutes of Health (PMC). URL:[Link]

  • Orally active benzamide antipsychotic agents with affinity for dopamine D2... Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as HDAC1 Inhibitors. Source: MDPI (Molecules). URL:[Link]

Sources

molecular weight and formula of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, synthesis, and application logic of 2-methoxy-N-(2-methoxybenzyl)benzamide , a specific derivative of the privileged N-benzylbenzamide scaffold.

Scaffold Class: o-Anisamide / N-Benzylbenzamide Primary Application: Medicinal Chemistry (Fragment-based Drug Design, Tyrosinase Inhibition, Sigma Receptor Ligands)

Executive Summary

This compound (CAS: 331440-01-8) is a lipophilic amide formed by the condensation of 2-methoxybenzoic acid and 2-methoxybenzylamine. While often utilized as a specific intermediate or screening compound in diversity-oriented synthesis, its structural core (N-benzylbenzamide) is a "privileged structure" in drug discovery. This scaffold is pharmacologically active in melanogenesis inhibition (targeting tyrosinase) and neuropharmacology (modulating Dopamine D2/D3 and Sigma-1 receptors).

This guide provides a validated synthetic protocol, structural characterization data, and an analysis of its biological potential based on structure-activity relationship (SAR) principles.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 2-methoxy-N-[(2-methoxyphenyl)methyl]benzamide
CAS Number 331440-01-8
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Exact Mass 271.1208 Da
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, CH₂Cl₂, Chloroform; Low solubility in water
LogP (Predicted) ~2.8 - 3.1 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (2 x OMe, 1 x Carbonyl)

Synthesis Protocol: The Acid Chloride Route

Methodology Selection: While EDC/HOBt coupling is milder, the Acid Chloride method is selected here for its robustness, higher atom economy in workup, and suitability for scaling lipophilic amides without requiring expensive coupling reagents.

Reaction Scheme

The synthesis proceeds in two stages: activation of the benzoic acid to the acid chloride, followed by nucleophilic acyl substitution with the benzylamine.

SynthesisPathway Acid 2-Methoxybenzoic Acid (C8H8O3) AcidCl Intermediate: 2-Methoxybenzoyl Chloride Acid->AcidCl Reflux, 2h (-SO2, -HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidCl Amine 2-Methoxybenzylamine (C8H11NO) Product Target Molecule: This compound Amine->Product AcidCl->Product DCM, Et3N, 0°C to RT Nucleophilic Acyl Substitution

Caption: Two-step synthesis via acid chloride activation. The intermediate requires inert atmosphere handling.[1]

Experimental Procedure
Step 1: Activation (Acid Chloride Formation)
  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Reagents: Charge the flask with 2-methoxybenzoic acid (1.52 g, 10.0 mmol).

  • Chlorination: Add thionyl chloride (SOCl₂, 2.0 mL, ~27 mmol) and a catalytic drop of DMF.

  • Reaction: Heat to reflux (75–80 °C) for 2 hours. The solution should turn clear as the acid converts to the liquid acid chloride.

  • Workup: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2 x 10 mL) to remove trace HCl. Result: Crude 2-methoxybenzoyl chloride (oil/solid).

Step 2: Amide Coupling
  • Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C in an ice bath.

  • Amine Addition: In a separate vessel, mix 2-methoxybenzylamine (1.37 g, 10.0 mmol) and Triethylamine (Et₃N, 1.5 mL, 11 mmol) in DCM (10 mL).

  • Addition: Dropwise add the amine/base solution to the cold acid chloride solution over 15 minutes.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:2).

  • Purification:

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), sat. NaHCO₃ (2 x 20 mL), and Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Recrystallization: Purify the crude solid from hot Ethanol/Water or Ethyl Acetate/Hexane to yield white crystals.

Structural Characterization (Self-Validation)

To validate the synthesis, the following spectroscopic signatures must be observed.

¹H-NMR (400 MHz, CDCl₃) - Predicted Shifts
  • δ 8.20 (dd, 1H): Aromatic proton at the 6-position of the benzoyl ring (deshielded by the carbonyl).

  • δ 7.95 (br s, 1H): Amide NH . Broad signal, exchangeable with D₂O.

  • δ 6.80 – 7.50 (m, 7H): Remaining aromatic protons (overlap of two rings).

  • δ 4.65 (d, J=5.8 Hz, 2H): Benzylic CH₂ . Couples with the NH proton (collapses to singlet upon D₂O shake).

  • δ 3.92 (s, 3H): Methoxy group (Benzoyl ring).

  • δ 3.86 (s, 3H): Methoxy group (Benzyl ring).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 272.12; Observed: 272.1 .

  • [M+Na]⁺: Observed: 294.1 .

Biological Context & Applications

While specific pharmacological data for the bis-2-methoxy derivative is proprietary or sparse, its scaffold dictates its biological potential.

A. Tyrosinase Inhibition (Melanogenesis)

N-benzylbenzamides are established inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Mechanism: The amide carbonyl oxygen and the aromatic rings interact with the copper-containing active site of tyrosinase.

  • SAR Insight: While free hydroxyl groups (phenols) are typically required for high potency (acting as copper chelators), methoxy-substituted analogs often act as competitive inhibitors or lipophilic pro-drugs that penetrate melanocytes more effectively before metabolic demethylation.

B. Dopamine & Sigma Receptor Modulation

The o-anisamide motif (2-methoxybenzamide) is a pharmacophore found in antipsychotics (e.g., Remoxipride, Sulpiride).

  • Sigma-1 Receptor: High affinity for Sigma-1 is often observed in N-benzylbenzamides. The two hydrophobic aromatic rings separated by a spacer (amide+methylene) fit the Sigma-1 hydrophobic pocket.

  • Dopamine D2: The 2-methoxy group creates a pseudo-ring via an intramolecular Hydrogen bond with the amide hydrogen. This conformation mimics the benzamide pharmacophore required for D2 receptor binding, although high affinity usually requires a basic nitrogen (e.g., pyrrolidine) which this specific molecule lacks.

Pharmacophore OMe1 2-OMe (Benzoyl) (Intramolecular H-bond acceptor) Amide Amide Linker (Rigid Spacer) Amide->OMe1 Conformational Lock Ring1 Aromatic Ring A (Lipophilic / Pi-Stacking) Target Receptor Binding Pocket (Tyrosinase/Sigma-1) Ring1->Target Pi-Pi Interaction Ring2 Aromatic Ring B (Hydrophobic Pocket Fit) Ring2->Target Hydrophobic Interaction

Caption: Pharmacophore model showing the intramolecular lock (2-OMe) and hydrophobic domains critical for receptor binding.

References

  • Chemical Identity: PubChem. 2-methoxy-N-[(2-methoxyphenyl)methyl]benzamide (Compound). National Library of Medicine. [Link]

  • Tyrosinase Inhibition SAR: Choi, H., et al. (2019).[2] "Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis." Bioorganic & Medicinal Chemistry. [Link]

  • Scaffold Pharmacology: Hadden, M. K., et al. (2010). "Synthesis and SAR studies of N-benzylbenzamides as Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. [Link]

  • Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron. [Link]

Sources

Unveiling the Therapeutic Landscape of 2-methoxy-N-(2-methoxybenzyl)benzamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-methoxy-N-(2-methoxybenzyl)benzamide is a small molecule with a chemical scaffold suggestive of diverse pharmacological potential. However, its specific biological targets and therapeutic applications remain largely uncharacterized. This in-depth technical guide provides a strategic framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for this compound. By leveraging insights from structurally related benzamide derivatives, we propose several high-priority target classes, including components of the Hedgehog signaling pathway, ABC transporters, the Sigma-1 receptor, cyclooxygenase enzymes, and glucokinase. For each proposed target, this guide details the scientific rationale and provides comprehensive, step-by-step experimental workflows, from initial hit identification to robust target validation. Our approach emphasizes scientific integrity and provides the necessary tools, including detailed protocols and data presentation strategies, to empower researchers to unlock the full therapeutic potential of this compound.

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets to elicit a range of pharmacological responses.[1] From antipsychotics to antiemetics and prokinetics, the versatility of the benzamide core is evident. The subject of this guide, this compound, possesses a unique substitution pattern with methoxy groups on both the benzoyl and benzyl rings, suggesting the potential for novel target engagement and therapeutic applications.

The critical first step in elucidating the therapeutic potential of any novel compound is the identification of its molecular target(s).[2] Understanding the specific proteins or pathways with which a compound interacts is fundamental to deciphering its mechanism of action, predicting its physiological effects, and developing it into a safe and effective therapeutic agent. This guide provides a structured and experimentally-driven approach to unravel the therapeutic targets of this compound.

A Multi-pronged Approach to Target Identification

Given the absence of established targets for this compound, a multi-pronged approach to target identification is recommended. This involves both hypothesis-driven investigations based on the known activities of similar compounds and unbiased screening methods to uncover novel interactions. We will explore several potential target classes and outline the methodologies to validate them.

Hypothesis-Driven Target Exploration: Learning from the Benzamide Family

Analysis of the pharmacological activities of structurally related benzamides provides a logical starting point for identifying potential targets for this compound.

The Hedgehog Signaling Pathway: Targeting the Smoothened Receptor

Scientific Rationale: Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in the development of various cancers.[3][4] The Smoothened (Smo) receptor is a critical component of this pathway and a key target for anti-cancer drug development.[5] Notably, several 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway by targeting the Smo receptor.[3][4][6] The structural similarity of this compound to these known Smo inhibitors makes this pathway a high-priority area of investigation.

Experimental Workflow:

Hedgehog_Pathway_Inhibition_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Assays phenotypic_screen Phenotypic Screen (e.g., Gli-luciferase reporter assay) smo_binding Direct Binding Assay (e.g., Radioligand displacement) phenotypic_screen->smo_binding Confirm direct target downstream_analysis Downstream Pathway Analysis (e.g., Western blot for Gli1) smo_binding->downstream_analysis Validate mechanism cell_proliferation Cancer Cell Line Proliferation Assay (e.g., Daoy medulloblastoma cells) downstream_analysis->cell_proliferation Assess functional effect

Caption: Workflow for validating Hedgehog pathway inhibition.

Detailed Protocol: Gli-Luciferase Reporter Assay

  • Cell Culture: Culture NIH/3T3-LightII cells, which are stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, in DMEM supplemented with 10% FBS and appropriate antibiotics.

  • Compound Treatment: Seed cells in a 96-well plate. After 24 hours, replace the medium with low-serum medium (0.5% FBS) and treat with varying concentrations of this compound or a vehicle control.

  • Pathway Activation: After 1 hour of compound pre-treatment, stimulate the Hedgehog pathway by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand.

  • Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency. Calculate the IC50 value for the inhibition of Shh-induced luciferase activity.

ABCG2 Transporter: A Potential Target in Overcoming Multidrug Resistance

Scientific Rationale: The ATP-binding cassette (ABC) transporter ABCG2 is a key player in multidrug resistance (MDR) in cancer, actively effluxing a wide range of chemotherapeutic agents from cancer cells.[7][8] Several benzamide derivatives have been shown to inhibit the function of ABCG2, thereby restoring the efficacy of anticancer drugs.[7][9] Investigating this compound as a potential ABCG2 inhibitor could open avenues for its use as an adjuvant in cancer chemotherapy.

Experimental Workflow:

ABCG2_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Validation efflux_assay Substrate Efflux Assay (e.g., [3H]-mitoxantrone efflux) atpase_assay ATPase Activity Assay efflux_assay->atpase_assay Confirm mechanism chemosensitization Chemosensitization Assay (e.g., MTT assay with doxorubicin) efflux_assay->chemosensitization Validate functional effect protein_expression ABCG2 Expression Analysis (Western Blot) chemosensitization->protein_expression Rule out expression changes Sigma1_Receptor_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity radioligand_binding Radioligand Binding Assay (e.g., [3H]-(+)-pentazocine) selectivity_panel Selectivity Profiling (vs. Sigma-2 and other receptors) radioligand_binding->selectivity_panel Determine selectivity neurite_outgrowth Neurite Outgrowth Assay (e.g., in PC12 cells) radioligand_binding->neurite_outgrowth Assess functional effect calcium_imaging Intracellular Calcium Imaging neurite_outgrowth->calcium_imaging Elucidate downstream signaling

Caption: Workflow for validating Sigma-1 receptor modulation.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a source rich in Sigma-1 receptors, such as Jurkat cells or specific brain regions.

  • Competitive Binding: Incubate the membranes with a radiolabeled Sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and a range of concentrations of this compound.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Cyclooxygenase (COX) Enzymes: A Potential Anti-inflammatory and Analgesic Target

Scientific Rationale: Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). [1]Substituted benzamides have been developed as COX inhibitors with anti-inflammatory and analgesic properties. [1][10][11][12][13]The structural features of this compound are consistent with those of some known COX inhibitors, suggesting it may possess similar activities.

Experimental Workflow:

COX_Inhibition_Workflow cluster_in_vitro In Vitro Enzyme Assays cluster_in_vivo In Vivo Models cox1_assay COX-1 Inhibition Assay cox2_assay COX-2 Inhibition Assay cox1_assay->cox2_assay Determine selectivity carrageenan_paw_edema Carrageenan-Induced Paw Edema (Anti-inflammatory model) cox2_assay->carrageenan_paw_edema Validate in vivo efficacy acetic_acid_writhing Acetic Acid-Induced Writhing (Analgesic model) carrageenan_paw_edema->acetic_acid_writhing Assess analgesic effect

Caption: Workflow for validating COX enzyme inhibition.

Glucokinase: A Potential Target for Type 2 Diabetes

Scientific Rationale: Glucokinase (GK) plays a crucial role in glucose homeostasis, and GK activators are being explored as a therapeutic strategy for type 2 diabetes. [2][14][15]Benzamide derivatives have been identified as potent glucokinase activators. [2][14][15][16][17]This makes GK another plausible target for this compound, potentially for metabolic disorders.

Experimental Workflow:

Glucokinase_Activation_Workflow cluster_in_vitro In Vitro Enzyme Assay cluster_in_vivo In Vivo Model gk_activity_assay Glucokinase Activity Assay ogtt Oral Glucose Tolerance Test (OGTT) in diabetic animal model gk_activity_assay->ogtt Validate in vivo efficacy

Caption: Workflow for validating glucokinase activation.

Unbiased Target Identification Strategies

In addition to hypothesis-driven approaches, unbiased methods are crucial for discovering potentially novel and unexpected targets.

Affinity-Based Protein Purification

Principle: This technique involves immobilizing the small molecule of interest on a solid support (e.g., agarose beads) to "pull down" its binding partners from a complex protein mixture, such as a cell lysate. [18][19][20][21]The bound proteins are then eluted and identified by mass spectrometry. [22][23][24][25][26] Experimental Workflow:

Affinity_Purification_Workflow compound_immobilization Immobilize Compound on solid support lysate_incubation Incubate with Cell Lysate compound_immobilization->lysate_incubation washing Wash away non-specific binders lysate_incubation->washing elution Elute Bound Proteins washing->elution ms_identification Protein Identification (LC-MS/MS) elution->ms_identification

Caption: Workflow for affinity-based protein purification.

Detailed Protocol: Batch Affinity Purification

  • Compound Immobilization: Synthesize an analog of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated agarose beads).

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

  • Binding: Incubate the immobilized compound with the cell lysate under conditions that promote protein-ligand interactions.

  • Washing: Wash the beads extensively with a suitable buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein's structure, making it more resistant to proteolysis. [27][28][29][30][31] Experimental Workflow:

DARTS_Workflow lysate_treatment Treat Cell Lysate with Compound or Vehicle proteolysis Limited Proteolysis (e.g., with pronase) lysate_treatment->proteolysis sds_page SDS-PAGE Analysis proteolysis->sds_page band_excision Excise Protected Bands sds_page->band_excision ms_identification Protein Identification (LC-MS/MS) band_excision->ms_identification

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol: DARTS Assay

  • Cell Lysate Preparation: Prepare a native protein extract from the cell line or tissue of interest.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Digestion: Subject the samples to limited proteolysis with a broad-spectrum protease like pronase. The concentration of the protease and the digestion time should be optimized to achieve partial digestion.

  • SDS-PAGE: Stop the digestion and resolve the protein fragments by SDS-PAGE.

  • Visualization and Identification: Stain the gel (e.g., with Coomassie blue) and identify protein bands that are present or more intense in the compound-treated lane compared to the vehicle control. Excise these bands and identify the proteins by mass spectrometry.

Data Presentation and Interpretation

For each potential target, quantitative data should be generated and presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Potential Target Validation Data

Potential TargetKey AssayEndpointExpected Result for a Positive Hit
Smoothened (Hh Pathway)Gli-Luciferase Reporter AssayIC50Low nanomolar to micromolar IC50 value
ABCG2 Transporter[³H]-Mitoxantrone Efflux Assay% Inhibition of EffluxSignificant increase in intracellular mitoxantrone
Sigma-1 ReceptorRadioligand Binding AssayKiLow nanomolar Ki value
COX-1/COX-2Enzyme Inhibition AssayIC50Selective or dual inhibition in the micromolar range
GlucokinaseEnzyme Activity AssayEC50 / Fold ActivationPotent activation at a specific glucose concentration

Conclusion

The exploration of potential therapeutic targets for this compound is a critical step towards understanding its pharmacological profile and potential clinical applications. This guide provides a comprehensive and technically detailed framework for researchers to systematically investigate a range of plausible targets based on the established activities of related benzamide compounds. By employing the hypothesis-driven and unbiased experimental strategies outlined herein, the scientific community can effectively and efficiently elucidate the mechanism of action of this promising molecule, paving the way for its potential development as a novel therapeutic agent. The combination of robust experimental design, meticulous execution of protocols, and careful data interpretation will be paramount to successfully navigating the path from a novel chemical entity to a potential therapeutic intervention.

References

  • Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. Retrieved from [Link]

  • Kim, H., et al. (2012). Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2013). The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. PubMed. Retrieved from [Link]

  • Sperandio, A., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Some of the recently reported benzamide derivatives as potent GK activators. Retrieved from [Link]

  • Pai, M., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. eScholarship, University of California. Retrieved from [Link]

  • Zhang, H., et al. (2018). Novel 4-(2-pyrimidinylamino)benzamide derivatives as potent hedgehog signaling pathway inhibitors. PubMed. Retrieved from [Link]

  • Singh, R., et al. (2018). Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators. Bentham Science Publishers. Retrieved from [Link]

  • Pai, M., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. eScholarship, University of California. Retrieved from [Link]

  • Wang, T., et al. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. PubMed. Retrieved from [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Retrieved from [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Retrieved from [Link]

  • ACS Publications. (2026). Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Bentham Science Publishers. Retrieved from [Link]

  • Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed. Retrieved from [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]

  • Sparatore, A., et al. (1995). Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. PubMed. Retrieved from [Link]

  • Boulahjar, R., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Retrieved from [Link]

  • Frontiers Media. (n.d.). Mass Spectrometry-Based Proteomics in Drug Discovery and Development. Retrieved from [Link]

  • Gudepu, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2011). Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. PubMed. Retrieved from [Link]

  • ACS Publications. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2025). Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

  • Gudepu, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed. Retrieved from [Link]

  • Scilit. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • PubMed. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cipakova, I., et al. (2022). Tandem affinity purification protocol for isolation of protein complexes from Schizosaccharomyces pombe. STAR Protocols. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved from [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • Kathawala, R. J., et al. (2015). 2-Trifluoromethyl-2-Hydroxypropionamide Derivatives as Novel Reversal Agents of ABCG2 (BCRP)-Mediated Multidrug Resistance: Synthesis and Biological Evaluations. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from [Link]

  • ACS Publications. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]

  • Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2020). Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted Binding Affinity Profile of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive analysis and predicted binding affinity profile for the novel chemical entity, 2-methoxy-N-(2-methoxybenzyl)benzamide. In the absence of direct, publicly available experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) from cognate series of compounds to construct a scientifically-grounded, predictive framework. By deconstructing the molecule into its core components—the 2-methoxybenzamide scaffold and the N-(2-methoxybenzyl) substituent—we infer a high probability of interaction with specific aminergic G-protein coupled receptors and other key pharmacological targets. This guide details the rationale for these predictions, outlines robust experimental protocols for their validation, and provides a roadmap for future research. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical space.

Introduction: Rationale for a Predictive Profile

The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1] The specific molecule, this compound, represents an intriguing convergence of two pharmacologically significant motifs. However, a thorough review of the scientific literature reveals a gap in the characterization of this exact compound.

This guide addresses this gap by providing a predictive binding affinity profile based on the principle of chemical analogy and established SAR. The central hypothesis is that the pharmacological profile of this compound will be a composite of the known activities of the 2-methoxybenzamide core and the modulatory effects of the N-(2-methoxybenzyl) group. Understanding this predicted profile is the first step in unlocking its potential as a research tool or therapeutic lead.

Structural Deconstruction and SAR Analysis

To construct a predictive profile, we will analyze the molecule in two parts: the "core" 2-methoxybenzamide and the "substituent" N-(2-methoxybenzyl) group.

cluster_0 This compound cluster_1 Structural Components cluster_2 Known Biological Activities of Components mol Molecule core 2-Methoxybenzamide Core mol->core Deconstruction substituent N-(2-methoxybenzyl) Group mol->substituent core_activity Interacts with: - Dopamine Receptors (D2, D3, D4) - Sigma Receptors (σ1, σ2) - Smoothened (Smo) Receptor - Serotonin 5-HT4 Receptors core->core_activity Known SAR substituent_activity Confers/Enhances Affinity for: - Serotonin 5-HT2A/2C Receptors - Adrenergic α1 Receptors - Histamine H1 Receptors substituent->substituent_activity Known SAR

Caption: Structural deconstruction of the target molecule.

The 2-Methoxybenzamide Core: A Versatile Scaffold

The 2-methoxybenzamide moiety is a recurring feature in compounds targeting several distinct protein families.

  • Dopamine Receptors: Substituted benzamides are a classical chemical class for dopamine D2 receptor antagonists.[2] More recently, derivatives of 2-methoxybenzamide have been synthesized that show high affinity for dopamine D3 and D4 receptors. For example, the compound (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide has Ki values of 21 nM and 2.1 nM for D3 and D4 receptors, respectively.[3] This demonstrates the inherent potential of the scaffold to interact with the dopamine receptor family.

  • Sigma Receptors: The benzamide scaffold is well-represented among high-affinity ligands for sigma receptors.[4] Both sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized by benzamide derivatives, with some showing nanomolar affinity and high selectivity.[5][6] These receptors are implicated in a variety of CNS disorders, making them a high-priority target class.[5]

  • Hedgehog Signaling Pathway: A significant body of research has identified 2-methoxybenzamide derivatives as potent inhibitors of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[7][8] Some of these compounds exhibit nanomolar inhibitory concentrations (IC50) and are being explored as anti-cancer agents.[7]

  • Serotonin 5-HT4 Receptors: Certain benzamide derivatives have been shown to act as agonists at the 5-HT4 receptor, a target involved in gastrointestinal motility and cognitive function.[9]

The N-(2-methoxybenzyl) Group: A Potentiating Substituent

The addition of an N-(2-methoxybenzyl) group to various pharmacophores is known to have a profound impact on their binding affinity, particularly at monoamine receptors. The most striking example comes from the phenethylamine class of hallucinogens (the "2C" family).

  • Serotonin 5-HT2A/2C Receptors: The N-(2-methoxybenzyl) substitution on 2,5-dimethoxy-substituted phenethylamines (creating the "NBOMe" series) dramatically increases binding affinity and functional potency at serotonin 5-HT2A and 5-HT2C receptors, often by orders of magnitude.[10][11] This modification is a key driver for the high potency of these compounds.[10]

  • Other Monoamine Receptors: This substitution also tends to increase affinity for adrenergic α1 and histamine H1 receptors, while decreasing affinity for 5-HT1A receptors.[10][11]

Predicted Binding Affinity Profile

Based on the synthesis of the structure-activity relationships described above, we propose the following prioritized list of potential targets for this compound. The profile suggests a polypharmacological character, with a high likelihood of potent activity at serotonin 5-HT2A receptors and sigma-1 receptors.

Predicted Target Predicted Affinity Rationale & Key Evidence Citation(s)
Serotonin 5-HT2A Receptor High (Ki < 50 nM)The N-(2-methoxybenzyl) group is a powerful affinity-enhancing moiety for this receptor, as demonstrated in the NBOMe series.[10][11]
Sigma-1 Receptor (σ1) High (Ki < 50 nM)The benzamide core is a well-established scaffold for high-affinity σ1 receptor ligands.[4][5]
Dopamine D4 Receptor Moderate (Ki 50-500 nM)The 2-methoxybenzamide core is present in high-affinity D4 antagonists, although affinity is also dependent on other substituents.[3]
Adrenergic α1 Receptors Moderate (Ki 50-500 nM)The N-(2-methoxybenzyl) group tends to increase affinity for α1 receptors.[10][11]
Dopamine D2 Receptor Low to Moderate (Ki > 200 nM)While benzamides are known D2 antagonists, high affinity often requires specific substitution patterns not present in the target molecule.[2][12]
Smoothened (Smo) Receptor Low to Moderate (Ki > 200 nM)2-methoxybenzamide is a key feature of potent Smo inhibitors, but these often have more complex substitutions than a simple N-benzyl group.[7][8]
Serotonin 5-HT4 Receptor Low (Ki > 1000 nM)Some benzamides interact with this receptor, but it is not a primary predicted target based on the overall structure.[9]

Experimental Protocols for Profile Validation

To ensure the trustworthiness of this predictive model, it must be subjected to experimental validation. The following protocols describe self-validating systems for determining the binding affinity and functional activity at the primary predicted targets.

Experimental Workflow for Binding Affinity Profiling

cluster_0 Workflow start Synthesize & Purify Test Compound prepare Prepare Receptor Membranes (e.g., from HEK293 cells expressing target) start->prepare assay Radioligand Binding Assay (Competition Format) prepare->assay analyze Data Analysis (IC50 -> Ki calculation) assay->analyze result Validated Binding Affinity (Ki value) analyze->result

Caption: Experimental workflow for binding affinity determination.

Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human serotonin 5-HT2A receptor. It can be adapted for other targets (e.g., σ1, D4) by selecting the appropriate cell line, radioligand, and non-specific binding agent.

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT2A receptor.

Materials:

  • Test Compound: this compound, dissolved in DMSO.

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific Binding Agent: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Preparation: Prepare a dilution series of the test compound in assay buffer, typically ranging from 0.1 nM to 100 µM.

  • Assay Reaction: In each well of the microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

    • 50 µL of the diluted test compound (or buffer for total and non-specific binding controls).

    • 50 µL of [3H]Ketanserin at a final concentration near its Kd value (e.g., 1-2 nM).

    • 50 µL of the receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay (Calcium Mobilization)

This protocol assesses the functional activity (agonist or antagonist) of the test compound at the Gq-coupled 5-HT2A receptor.

cluster_pathway Predicted 5-HT2A Signaling Pathway ligand Compound receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca2+ Release er->ca_release Induces

Caption: Predicted Gq-coupled signaling for the 5-HT2A receptor.

Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with the Fluo-4 AM dye solution in the dark at 37°C for 60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Execution (Agonist Mode):

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject varying concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Inject a fixed concentration of the reference agonist (Serotonin, at its EC80 concentration).

    • Monitor the fluorescence change. A reduction in the serotonin-induced signal indicates antagonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence relative to the baseline.

    • For agonist activity, plot the response against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy relative to serotonin).

    • For antagonist activity, plot the inhibition of the serotonin response against the log of the compound concentration to determine the IC50.

Conclusion and Future Directions

This guide establishes a robust, data-driven hypothesis for the binding affinity profile of this compound. The analysis of its structural components strongly suggests a polypharmacological profile with high affinity for serotonin 5-HT2A and sigma-1 receptors.

The immediate and most critical next step is the experimental validation of this predictive profile using the protocols outlined herein. A comprehensive screening against a broad panel of receptors (such as the Eurofins SafetyScreen44 or similar) would provide a definitive and unbiased view of its selectivity. Should the predicted high affinity for 5-HT2A or sigma-1 receptors be confirmed, further investigation into its functional activity (e.g., biased agonism at 5-HT2A) and in vivo pharmacological effects would be warranted. This foundational work provides a logical and efficient path forward for the characterization of this novel chemical entity.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed.
  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology.
  • Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. Psilosybiini.info.
  • Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. Brain Research. Molecular Brain Research.
  • Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. Molecular Pharmacology.
  • An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Benchchem.

Sources

An In-Depth Technical Guide to the Toxicity and Safety Profile of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Framework for Toxicological Evaluation in the Absence of Direct Data

Preamble: Navigating the Data Gap

In the landscape of drug discovery and chemical safety assessment, it is not uncommon to encounter compounds with significant theoretical interest but a dearth of empirical toxicological data. 2-methoxy-N-(2-methoxybenzyl)benzamide represents such a case. As of the latest literature review, no dedicated preclinical or clinical toxicology studies have been published for this specific molecule. This guide, therefore, adopts a first-principles approach. Instead of a retrospective summary, we will build a prospective toxicological profile by deconstructing the molecule into its core components: the benzamide scaffold and the N-(2-methoxybenzyl) moiety.

By examining the known safety profiles of structurally related compounds, particularly the well-documented N-(2-methoxybenzyl)phenethylamines (NBOMes) and various benzamide derivatives, we can infer potential hazards and, most critically, design a rigorous, self-validating experimental program to definitively establish the toxicity and safety profile of this compound. This document serves as both a predictive analysis and a practical roadmap for researchers, scientists, and drug development professionals.

Compound Identity and Physicochemical Properties

A foundational step in any toxicological assessment is the unambiguous identification and characterization of the substance .

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C16H17NO3-
Molecular Weight 271.31 g/mol -
CAS Number Not assigned-
Predicted LogP ~3.0-3.5-
Predicted Solubility Low in water-

Note: Physicochemical properties are predicted based on structural similarity to related compounds, such as 2-methoxy-N-(2-methoxyphenyl)benzamide (CAS 28396-53-4). Precise experimental determination is a prerequisite for any formal study.

Deconstruction and Inferred Toxicology

Our toxicological investigation hinges on the hypothesis that the safety profile of this compound will be a composite of the effects of its primary structural motifs.

The N-(2-methoxybenzyl) Moiety: A Red Flag from the NBOMe Series

The most salient structural feature for predicting potential toxicity is the N-(2-methoxybenzyl) group. This moiety is the defining characteristic of the "NBOMe" class of potent, synthetic hallucinogens, which are derivatives of the 2C family of phenethylamines[1][2]. The addition of the N-(2-methoxybenzyl) group dramatically increases the potency and affinity of these compounds for the serotonin 5-HT2A receptor[2][3][4][5].

The clinical toxicology of NBOMe compounds is well-documented and often severe, providing a crucial window into the potential effects of the N-(2-methoxybenzyl) group[1][6]:

  • Neurotoxicity: The primary effects are mediated by potent agonism at the 5-HT2A receptor, leading to hallucinations, agitation, aggression, and seizures[1][2]. Studies on related N-benzylphenethylamines have shown concentration-dependent cytotoxic effects in neuronal cell cultures (differentiated SH-SY5Y cells and primary rat cortical cultures), associated with mitochondrial dysfunction[7][8].

  • Cardiovascular Toxicity: Tachycardia and hypertension are commonly reported clinical features of NBOMe intoxication[1].

  • Systemic Toxicity: Severe cases have involved hyperthermia, rhabdomyolysis, metabolic acidosis, and multi-organ failure[6][7].

Causality Insight: The methoxy group on the benzyl ring is critical for the high 5-HT2A receptor affinity observed in the NBOMe series[2]. While this compound is not a phenethylamine, the presence of this moiety necessitates a high degree of vigilance for centrally-mediated and cardiovascular toxicities. The initial toxicological screening must prioritize the assessment of 5-HT receptor binding and functional activity.

The Benzamide Core: A More Benign but Not Inert Scaffold

The benzamide structure is a common feature in many approved pharmaceuticals, often associated with a more favorable safety profile than the NBOMe class. However, it is not without potential liabilities.

  • General Toxicity: Simple benzamides, like Benzamide (CAS 55-21-0), are considered hazardous in case of ingestion, with acute oral LD50 in mice reported at 1160 mg/kg[9]. They can also cause skin and eye irritation[9][10].

  • Organ-Specific Effects: Prolonged exposure to high doses of some benzamides has been shown to cause damage to the lungs, nervous system, and mucous membranes[9].

  • Genotoxicity: While many simple benzamides are not considered mutagenic, certain substituted benzamides and related structures, such as histone deacetylase inhibitors (HDACi), have demonstrated clastogenic effects (causing chromosomal damage) and the ability to evoke DNA strand breaks in vitro[11]. For instance, 2-methoxyethanol, which shares a methoxy functional group, has shown positive results in some in vivo comet assays, suggesting a potential for DNA damage under metabolic activation[12].

Causality Insight: The toxicological profile of a substituted benzamide is highly dependent on its specific substitution pattern. The key question for this compound is how the N-benzyl substitution influences the distribution, metabolism, and inherent reactivity of the benzamide core. Metabolic activation is a key consideration; hydroxylation or demethylation of the methoxy groups could produce reactive metabolites.

Proposed Program for Toxicological Evaluation

Based on the inferred risks, a tiered, systematic evaluation is proposed. This program is designed to be a self-validating system, where the results of early in vitro assays inform the design and necessity of later, more complex in vivo studies.

Workflow for Toxicological Assessment

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo PK & Acute Toxicity cluster_2 Tier 3: Specialized & Repeat-Dose Toxicity In_Vitro_Tox Cytotoxicity (e.g., HepG2, SH-SY5Y) PK_PD Pharmacokinetics (Rodent) Dose Range Finding In_Vitro_Tox->PK_PD Determine dose levels Genotox Genotoxicity (Ames, MNA, Comet) Acute_Tox Acute Systemic Toxicity (e.g., OECD 423) Genotox->Acute_Tox Assess mutagenic risk Receptor_Screen Receptor Screening (esp. 5-HT family) Neuro_Safety Neurobehavioral Assessment (FOB) Receptor_Screen->Neuro_Safety Guide specific endpoints Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Metabolism->PK_PD Identify metabolites Repeat_Dose 28-Day Repeat-Dose Toxicity (Rodent, OECD 407) PK_PD->Repeat_Dose Inform dose selection Acute_Tox->Repeat_Dose Establish MTD Cardio_Safety Cardiovascular Safety (hERG, Telemetry) Neuro_Safety->Repeat_Dose Monitor CNS effects

Sources

Methodological & Application

synthesis protocol for 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-methoxy-N-(2-methoxybenzyl)benzamide

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas. Its prevalence stems from its ability to act as a stable, metabolically robust mimic of a peptide bond, capable of engaging in crucial hydrogen bonding interactions with biological targets. The synthesis of novel benzamide derivatives, such as this compound, is a critical activity in drug discovery and development, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. The methodology is designed for researchers and scientists in chemical synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale. This ensures a reproducible and scalable synthesis, grounded in established and reliable chemical transformations.

Synthesis Strategy and Reaction Mechanism

The most robust and widely adopted method for forming an amide bond is the coupling of a carboxylic acid with a primary or secondary amine.[1][2] Direct condensation is often inefficient and requires harsh conditions.[3] Therefore, the synthesis of this compound is best achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.

Step 1: Activation of 2-Methoxybenzoic Acid The carboxylic acid, 2-methoxybenzoic acid, is first converted into a more reactive acylating agent.[4] The use of thionyl chloride (SOCl₂) is a classic and highly effective method for this transformation, yielding the corresponding acyl chloride, 2-methoxybenzoyl chloride.[5][6] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the process.[6]

Step 2: Amide Bond Formation The generated 2-methoxybenzoyl chloride is then reacted in situ with 2-methoxybenzylamine. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[2] This addition is followed by the elimination of a chloride ion, forming the stable amide bond. A tertiary amine base, such as triethylamine (Et₃N), is included to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the nucleophilic benzylamine.

The overall reaction mechanism is depicted below.

Reaction_Mechanism cluster_reactants Starting Materials cluster_products Products & Intermediates cluster_reagents Reagents R1 2-Methoxybenzoic Acid I1 2-Methoxybenzoyl Chloride (Activated Intermediate) R1->I1 Activation Step R2 2-Methoxybenzylamine P1 This compound (Final Product) R2->P1 Coupling Step I1->P1 Coupling Step RE1 Thionyl Chloride (SOCl₂) RE2 Triethylamine (Et₃N)

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Methoxybenzoic acid≥98%Sigma-Aldrich
2-Methoxybenzylamine≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-AldrichUse freshly opened or properly stored bottle
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-AldrichDistill from CaH₂ if necessary
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solution---For workup
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution---For workup
BrineSaturated aqueous solution---For workup
Magnesium Sulfate (MgSO₄)Anhydrous---For drying
Ethyl Acetate (EtOAc)ACS grade---For chromatography
HexanesACS grade---For chromatography
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with a gas outlet/drying tube

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance and standard laboratory glassware

Step-by-Step Procedure

The following workflow provides a visual representation of the experimental process.

Experimental_Workflow A Step 1: Acyl Chloride Formation - Add 2-methoxybenzoic acid to flask. - Add excess thionyl chloride. - Heat to reflux for 2-3 hours. B Step 2: Reagent Removal - Cool reaction to room temp. - Remove excess SOCl₂ under reduced pressure. A->B Completion D Step 4: Amide Coupling - Dissolve crude acyl chloride in DCM. - Add dropwise to the amine solution at 0 °C. B->D Use in next step C Step 3: Amine Solution Prep - Dissolve 2-methoxybenzylamine & Et₃N  in anhydrous DCM. - Cool to 0 °C in an ice bath. C->D Prepare in parallel E Step 5: Reaction Completion - Allow to warm to room temperature. - Stir for 4-6 hours (monitor by TLC). D->E F Step 6: Aqueous Workup - Quench with water. - Wash sequentially with 1M HCl, sat. NaHCO₃,  and brine. E->F Completion G Step 7: Isolation - Dry organic layer with MgSO₄. - Filter and concentrate via rotary evaporation. F->G H Step 8: Purification - Purify crude solid by flash column  chromatography or recrystallization. G->H Crude Product I Step 9: Characterization - Analyze pure product by NMR, MS, and FTIR. H->I Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of 2-Methoxybenzoyl Chloride (Acyl Chloride Formation)

  • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzoic acid (1.52 g, 10.0 mmol, 1.0 equiv.).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is crucial as both thionyl chloride and the resulting acyl chloride are moisture-sensitive.[6]

  • In the fume hood, carefully add thionyl chloride (2.2 mL, 3.0 g, 25.2 mmol, ~2.5 equiv.) to the flask.

  • Gently heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. Stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methoxybenzoyl chloride, a pale yellow oil or solid, is used directly in the next step without further purification.[5][7]

Part B: Synthesis of this compound (Amide Coupling)

  • In a separate 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzylamine (1.37 g, 10.0 mmol, 1.0 equiv.) and triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 equiv.) in 30 mL of anhydrous dichloromethane (DCM).

  • Cool the amine solution to 0 °C using an ice-water bath. Maintaining a low temperature is important to control the exothermicity of the reaction.

  • Dissolve the crude 2-methoxybenzoyl chloride from Part A in 15 mL of anhydrous DCM.

  • Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Workup and Isolation

  • Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of water.

  • Separate the layers and wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine and any unreacted benzylamine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to remove residual water).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. The crude product is typically an off-white or pale yellow solid.

Purification and Characterization

Purification

The crude solid can be purified by one of the following methods:

  • Recrystallization: A common solvent system for benzamides is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Flash Column Chromatography: For higher purity, the product can be purified on a silica gel column. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexanes).

Characterization Data (Predicted)

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[8][9][10][11]

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.2-8.0 (m, 1H, Ar-H), 7.5-6.8 (m, 8H, Ar-H + NH), 4.65 (d, J=6.0 Hz, 2H, -CH₂-), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃). The broad singlet for the NH proton may exchange with D₂O.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 165.5 (C=O), 157.0 (Ar-C-O), 156.5 (Ar-C-O), 132.0-120.0 (multiple Ar-C signals), 110.5 (Ar-C), 110.0 (Ar-C), 55.8 (-OCH₃), 55.5 (-OCH₃), 44.0 (-CH₂-).
FTIR (ATR)ν (cm⁻¹): 3300-3250 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1640 (Amide I, C=O stretch), 1540 (Amide II, N-H bend).
Mass Spec. (ESI+)m/z: Calculated for C₁₆H₁₇NO₃: 271.12. Found: 272.13 [M+H]⁺.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases.[6] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Acids and Bases: Handle with care. 1 M HCl and triethylamine are corrosive and can cause burns.

  • General Precautions: Always wear appropriate PPE. Ensure all glassware is properly dried before use with moisture-sensitive reagents.[6]

This detailed protocol provides a reliable pathway for the synthesis of this compound, a valuable compound for further research and development in medicinal chemistry and related fields.

References

  • Royal Society of Chemistry. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. "Amide synthesis by acylation." Available at: [Link]

  • JoVE (Journal of Visualized Experiments). "Preparation of Amides." (2023). Available at: [Link]

  • Patti, A., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Beilstein Journal of Organic Chemistry, 13, 1857-1864 (2017). Available at: [Link]

  • Li, Y., et al. "Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions." ACS Earth and Space Chemistry, 4(5), 795–802 (2020). Available at: [Link]

  • Organic Syntheses. "Sodium amide." Available at: [Link]

  • Charlebois, A. "Amide Synthesis." YouTube, (2020). Available at: [Link]

  • Ghodsinia, S. E., et al. "Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7)." ResearchGate, (2017). Available at: [Link]

  • Ndibe, H.C., et al. "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide." IDEAS/RePEc, (2021). Available at: [Link]

  • Royal Society of Chemistry. "Supporting Information for 'Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO)'." Available at: [Link]

  • SpectraBase. "N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide - Optional[1H NMR] - Spectrum." Available at: [Link]

  • Romero, E., et al. "Toward safer and more sustainable by design biocatalytic amide-bond coupling." Nature Communications, 15(1), 7701 (2024). Available at: [Link]

  • Royal Society of Chemistry. "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." RSC Advances, (2021). Available at: [Link]

  • Merk, D., et al. "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators." Journal of Medicinal Chemistry, 58(23), 9413–9427 (2015). Available at: [Link]

  • Google Patents. "CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • Google Patents. "A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Google Patents. "EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.
  • UCL Discovery. "A green chemistry perspective on catalytic amide bond formation." Available at: [Link]

  • PubChem. "2-methoxy-N-(2-methoxyphenyl)benzamide." Available at: [Link]

  • MDPI. "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." Molecules, 29(9), 2095 (2024). Available at: [Link]

  • Otto Chemie Pvt Ltd. "2-Methoxybenzoyl chloride, 97% 21615-34-9." Available at: [Link]

  • Royal Society of Chemistry. "SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2." Available at: [Link]

  • Shree Sulphurics. "2-Methoxy Benzoyl Chloride." Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. "Amides: Physical & Chemical Hazards." (2011). Available at: [Link]

  • PubChem. "2-Methoxybenzoyl chloride." Available at: [Link]

  • Organic Syntheses. "N-Methoxy-N-methylcyanoformamide." (2017). Available at: [Link]

  • ResearchGate. "Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs." Drug Testing and Analysis, (2013). Available at: [Link]

Sources

Determining the Solubility of 2-methoxy-N-(2-methoxybenzyl)benzamide in DMSO and Methanol: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and development. This parameter significantly influences a compound's bioavailability, formulation, and in vitro assay performance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 2-methoxy-N-(2-methoxybenzyl)benzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

This document will delve into the distinct chemical properties of DMSO, a polar aprotic solvent, and methanol, a polar protic solvent, to explain the underlying principles of solubility for a compound like this compound. Furthermore, it will present a detailed, step-by-step protocol for the reliable determination of solubility using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Understanding the Solvents: DMSO vs. Methanol

The choice of solvent is critical in solubility studies, as the physicochemical properties of the solvent dictate its interaction with the solute.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] Its high boiling point (189 °C) and miscibility with water and many organic solvents make it a versatile choice in drug discovery.[2][4] As an aprotic solvent, DMSO does not have a hydrogen atom attached to an electronegative atom and therefore cannot act as a hydrogen bond donor. This characteristic is particularly advantageous for dissolving compounds that are themselves hydrogen bond acceptors.

Methanol (CH₃OH) , on the other hand, is a polar protic solvent, meaning it has a hydrogen atom bonded to an oxygen atom and can readily donate hydrogen bonds.[5] It is a colorless, volatile liquid with a lower boiling point (64.7 °C) than DMSO.[6] Methanol is an effective solvent for many polar compounds and is completely miscible with water.[7][8] Its ability to engage in hydrogen bonding plays a significant role in its solvent properties.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[9] It involves saturating a solvent with the compound of interest and then quantifying the amount of dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methanol, anhydrous

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Add a precise volume of DMSO to one set of vials and methanol to another set.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a standard temperature, typically 25 °C.

    • Allow the solutions to equilibrate for 24 to 48 hours. The continuous agitation ensures that the solvent becomes fully saturated with the compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to ensure that only the dissolved compound is quantified.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or methanol).

    • Develop a suitable HPLC method for the compound, including the selection of an appropriate column, mobile phase, and detection wavelength.

    • Inject the filtered samples and the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the filtered samples by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • The concentration determined by HPLC represents the equilibrium solubility of the compound in that solvent at the specified temperature. The results are typically expressed in mg/mL or µg/mL.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)
DMSO25Experimental Value
Methanol25Experimental Value

Note: The values in this table are to be filled in with the results obtained from the experimental protocol.

Discussion and Interpretation

The difference in the solubility of this compound in DMSO and methanol can be attributed to the distinct intermolecular forces at play. The structure of this compound contains both hydrogen bond donor (the N-H group of the amide) and acceptor (the oxygen atoms of the methoxy and carbonyl groups) sites, as well as aromatic rings that can participate in π-π stacking and van der Waals interactions.

Given its highly polar aprotic nature, DMSO is an excellent hydrogen bond acceptor and can effectively solvate the N-H proton of the amide group.[10][11] Its large dipole moment also allows for strong dipole-dipole interactions with the polar groups of the benzamide derivative.

Methanol, as a protic solvent, can act as both a hydrogen bond donor and acceptor.[5][6] It can form hydrogen bonds with the carbonyl and methoxy oxygen atoms of the solute. However, the energy required to break the existing hydrogen bonds between methanol molecules to accommodate the solute can influence the overall solubility.

Based on the solubility of the similar compound, m-methoxybenzamide (approximately 30 mg/mL in DMSO and 1 mg/mL in ethanol), it is reasonable to hypothesize that this compound will exhibit significantly higher solubility in DMSO than in methanol.[1] The larger size and additional methoxy group of the target compound compared to m-methoxybenzamide may influence the absolute solubility values, which underscores the importance of experimental determination.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent (DMSO or Methanol) prep_compound->prep_solvent equilibration Shake at 25°C for 24-48 hours prep_solvent->equilibration settle Settle Excess Solid equilibration->settle filtration Filter Supernatant (0.22 µm filter) settle->filtration hplc Analyze by HPLC filtration->hplc calibration Compare to Calibration Curve hplc->calibration result result calibration->result Solubility Value (mg/mL)

Caption: Experimental workflow for determining solubility.

Conclusion

This application note provides a comprehensive framework for determining and understanding the solubility of this compound in DMSO and methanol. By following the detailed experimental protocol and considering the chemical principles outlined, researchers can obtain reliable and reproducible solubility data. This information is invaluable for guiding subsequent stages of research and development, including formulation design and the execution of biological assays.

References

  • Scribd. (n.d.). Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide. Retrieved from [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • LookChem. (2024, April 8). Dimethyl sulfoxide: the universal solvent for industry and science. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Methanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide. Retrieved from [Link]

  • PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ?. Retrieved from [Link]

  • ResearchGate. (n.d.). Substance Properties of Methanol | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • Britannica. (2026, January 21). Methanol | Properties, Production, Uses, & Poisoning. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5030-5032.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of High-Purity Stock Solutions of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and scientifically-grounded guide for the preparation, quality control, and storage of 2-methoxy-N-(2-methoxybenzyl)benzamide stock solutions. Tailored for researchers, scientists, and professionals in drug development, this protocol emphasizes the rationale behind each step to ensure the highest degree of accuracy, reproducibility, and solution stability. By integrating best practices in analytical chemistry and laboratory safety, this guide serves as a self-validating framework for generating reliable experimental data.

Introduction: The Critical Role of Stock Solution Integrity

The accuracy of any in vitro or in vivo experiment is fundamentally dependent on the quality of the reagents used. A seemingly simple stock solution is, in fact, the cornerstone of quantitative biological and chemical assays. Errors in concentration, compound degradation due to improper storage, or contamination can lead to misleading results, lack of reproducibility, and significant loss of time and resources. This compound, like many benzamide derivatives, possesses physicochemical properties that necessitate a carefully considered approach to its solubilization and storage.

This guide moves beyond a mere procedural checklist, offering expert insights into the causality behind methodological choices. Understanding these principles empowers the researcher to not only follow the protocol but also to adapt it logically for specific experimental contexts while upholding the highest standards of scientific integrity.

Physicochemical Profile & Solubility Characteristics

A foundational understanding of the compound's properties is paramount for developing a robust preparation protocol.

PropertyDataSource(s)
Molecular Formula C₁₇H₁₉NO₂Inferred from name
Molecular Weight 269.34 g/mol Inferred from formula
Appearance Likely a white to off-white crystalline solid[1]
Aqueous Solubility Sparingly soluble to insoluble[1][2]
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1][2]

Expert Insight & Solvent Selection Rationale: The benzamide functional group and the overall aromaticity of this compound contribute to its low aqueous solubility. Therefore, a polar aprotic solvent is required to prepare a concentrated stock solution.

  • Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution. Its high dielectric constant and ability to act as both a hydrogen bond acceptor and donor make it an exceptional solvent for a wide range of organic compounds.[3] Furthermore, it is miscible with most aqueous buffers and cell culture media, facilitating the preparation of working solutions.

  • Ethanol and DMF are alternative solvents.[1] However, DMSO is generally preferred for its superior solvating power for this class of compounds.[2]

Core Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a standard concentration for many screening and research applications.

Required Materials & Equipment
  • This compound (purity ≥98%)

  • Anhydrous DMSO (≥99.9% purity, low water content)

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Class A volumetric flasks[4]

  • Calibrated positive displacement or air displacement pipettes

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Step-by-Step Methodology
  • Pre-Analysis & Calculation:

    • Calculate the mass of this compound required. To prepare 10 mL of a 10 mM solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.010 L x 269.34 g/mol x 1000 mg/g = 26.93 mg

  • Weighing the Compound (Aseptic Technique):

    • Causality: To ensure accuracy, the compound must be at thermal equilibrium with the balance. Allow the vial of the compound to sit in the balance room for at least 30 minutes before opening.

    • Place a clean weighing paper or boat on the tared analytical balance.

    • Carefully weigh out approximately 26.93 mg of the compound. It is more important to record the exact mass weighed than to hit the target mass precisely.[4]

    • Trustworthiness: Record the exact mass to four decimal places (e.g., 27.01 mg). This exact mass will be used to calculate the actual final concentration of the stock solution.

  • Dissolution Procedure:

    • Carefully transfer the weighed compound into a 10 mL Class A volumetric flask. Ensure a quantitative transfer by tapping the weighing paper gently.[5]

    • Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

    • Cap the flask and vortex gently until all solid material is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulates. Gentle warming (to 30-37°C) in a water bath can be used to aid dissolution if necessary, but allow the solution to return to room temperature before the final volume adjustment.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved and the solution is at room temperature, carefully add anhydrous DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.[4][5]

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Concentration Recalculation (Self-Validating Step):

    • Calculate the precise concentration of your stock solution based on the actual mass weighed.

      • Actual Concentration (mM) = (Actual Mass (mg) / (Molecular Weight ( g/mol ) x Volume (L)))

      • Example: (27.01 mg / (269.34 g/mol x 0.010 L)) = 10.028 mM

    • Clearly label the master vial with this exact concentration.

Stock Solution Preparation Workflow

G cluster_prep 1. Preparation & Weighing cluster_dissolution 2. Dissolution cluster_final 3. Finalization & Storage A Calculate required mass (Target: 26.93 mg for 10 mL) B Equilibrate compound to room temperature A->B C Weigh compound accurately on analytical balance B->C D Record exact mass weighed C->D E Quantitatively transfer solid to 10 mL volumetric flask D->E F Add ~7-8 mL of anhydrous DMSO E->F G Vortex until fully dissolved. Visually inspect. F->G H Adjust to 10 mL mark with DMSO at RT G->H I Cap and invert 15-20x to ensure homogeneity H->I J Recalculate exact concentration based on actual mass I->J K Aliquot into amber, single-use vials J->K L Store at -20°C (short-term) or -80°C (long-term) K->L

Caption: A validated workflow for preparing accurate benzamide stock solutions.

Storage, Stability, and Handling

Improper storage is a common source of experimental error. Concentrated organic stock solutions are generally more stable than diluted aqueous working solutions.[6]

  • Aliquoting: The master stock solution should be immediately aliquoted into smaller, single-use volumes (e.g., 20-100 µL) in amber glass vials. This critical step prevents contamination of the master stock and minimizes compound degradation from repeated freeze-thaw cycles.[7]

  • Storage Temperature: Store aliquots at -20°C for routine use (up to 3-6 months) or at -80°C for long-term archival storage (≥1 year).[6]

  • Light Sensitivity: The use of amber vials is mandatory to protect the compound from potential photodegradation.[6] For highly sensitive compounds, wrapping vials in aluminum foil provides additional protection.[7]

  • Handling: When thawing an aliquot for use, allow it to come to room temperature completely and briefly centrifuge it to pull all liquid down before opening. Never refreeze a working dilution prepared in an aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[1]

Safety & Hazard Management

Researchers must handle this compound and DMSO with appropriate caution. Consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is appropriate).[8][9]

  • Engineering Controls: Handle the solid compound and prepare the stock solution in a chemical fume hood or a well-ventilated area to avoid inhalation of fine powders.[10]

  • Exposure Routes: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][10][11]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • PhytoTech Labs (n.d.). Preparing Stock Solutions. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 871962, 2-methoxy-N-(2-methoxyphenyl)benzamide. Retrieved February 26, 2026, from [Link]

  • Cold Spring Harbor Laboratory Press (2002). Stock Solutions. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 790564, 2-methoxy-N-phenylbenzamide. Retrieved February 26, 2026, from [Link]

  • News-Medical.Net (2024). Standard Solution Preparation: A Comprehensive Guide. Available at: [Link]

  • Bitesize Bio (2025). How to Make Accurate Stock Solutions. Available at: [Link]

  • Chemistry LibreTexts (2025). 2.5: Preparing Solutions. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). 2-methoxy-N-(4-methoxyphenyl)benzamide Properties. Available at: [Link]

  • ScienceLab.com (2010). Material Safety Data Sheet: Benzamide. Available at: [Link]

  • ResearchGate (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Spectroscopy Online (2020). How Do You Prepare Reference Standards and Solutions?. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). NIST Chemistry WebBook: 2-Methoxybenzamide. Retrieved February 26, 2026, from [Link]

  • Loba Chemie (2016). BENZAMIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Suvchem Laboratory Chemicals (n.d.). BENZAMIDE (FOR SYNTHESIS). Available at: [Link]

  • Google Patents (2016). CN105541656A - Preparation method of benzamide.
  • YouTube (2018). Benzamide Preparation from Benzoic Acid. Available at: [Link]

  • A Practical Handbook for Pharmaceutical Chemistry (n.d.). Part 6: Preparation of Organic Compounds. Available at: [Link]

  • ResearchGate (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Available at: [Link]

  • MOST Wiedzy (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

Sources

Application Note: Protocols for the In Vitro Characterization of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-methoxy-N-(2-methoxybenzyl)benzamide, a member of the N-benzylbenzamide class of compounds. While direct biological data for this specific molecule is limited, its structural similarity to known pharmacologically active agents suggests potential therapeutic utility. N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated mechanism for anticancer therapy[1][2]. Therefore, this document outlines detailed protocols to investigate the hypothesized activity of this compound as a microtubule-destabilizing agent. The protocols described herein provide robust methodologies for assessing its direct effects on tubulin polymerization, its impact on the cellular microtubule network, and its downstream consequences on cancer cell viability.

Principle and Hypothesized Mechanism of Action

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division[3]. Disruption of microtubule dynamics is a key strategy in cancer therapy, as it can lead to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells[3].

Many N-benzylbenzamide derivatives have been shown to exert their potent antiproliferative effects by binding to the colchicine-binding site on β-tubulin[1]. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network, mitotic arrest, and cell death. Based on this precedent, we hypothesize that this compound functions as a tubulin polymerization inhibitor. The protocols in this guide are designed to rigorously test this hypothesis.

HDAC_Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Disrupted Dynamics by Test Compound Tubulin α/β-Tubulin Heterodimers MT Dynamic Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Division Cell Division (Anaphase) Spindle->Division Compound 2-methoxy-N- (2-methoxybenzyl)benzamide Tubulin_Inhibited α/β-Tubulin Heterodimers Compound->Tubulin_Inhibited Binds to Colchicine Site No_Polymerization Polymerization Inhibited Tubulin_Inhibited->No_Polymerization MT_Loss Net Loss of Microtubules No_Polymerization->MT_Loss Arrest Mitotic Arrest (Metaphase) MT_Loss->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell Viability and Cytotoxicity Assay

This cell-based assay determines the effect of the test compound on the proliferation and viability of a cancer cell line. A common method is the resazurin (AlamarBlue) reduction assay, which measures the metabolic activity of living cells.

Rationale

While the biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can enter cells, engage its target in a complex cellular environment, and elicit the desired biological response (i.e., cell death). This assay provides a quantitative measure of the compound's potency in a more physiologically relevant context.

Materials and Reagents
  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., Sigma-Aldrich, Cat. # R7017)

  • Opaque-walled 96-well cell culture plates

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count logarithmically growing cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only and no-cell (media only) controls.

    • Incubate for 48 or 72 hours.

  • Viability Measurement:

    • Prepare a working solution of resazurin in PBS or serum-free medium according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

Data Analysis and Expected Results
  • Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (defined as 100% viability).

  • Plot percent viability versus log[concentration] and use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value (the concentration that inhibits cell viability by 50%).

Compound Concentration (µM) Average Fluorescence% Viability
Vehicle (0.5% DMSO)N/A45,870100%
Doxorubicin (Control)123,15050.5%
Test Compound0.143,99095.9%
Test Compound135,62077.7%
Test Compound1021,55047.0%
Test Compound1002,8906.3%
Table 2: Example data from a resazurin-based cell viability assay after 72-hour incubation.

Conclusion and Further Steps

The protocols detailed in this application note provide a robust, two-tiered approach to characterizing the in vitro activity of this compound. A positive result in the tubulin polymerization assay (Protocol 1) combined with potent cytotoxicity in a cancer cell line (Protocol 2) would provide strong evidence that the compound acts as a microtubule-destabilizing agent.

Further validation should include immunofluorescence microscopy to visually confirm the disruption of the microtubule network in treated cells and cell cycle analysis by flow cytometry to demonstrate the expected G2/M phase arrest. Together, these assays form a comprehensive preclinical package to evaluate the compound's mechanism and potential as an anticancer therapeutic.

References

  • BenchChem (2025). Optimizing HDAC-IN-38 Concentration for In Vitro Assays. BenchChem Technical Support Center.
  • BenchChem (2025). Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine. BenchChem Technical Support.
  • BenchChem (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. BenchChem Technical Support Team.
  • EMD Millipore (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.
  • Smolecule (n.d.). Comprehensive Application Notes and Protocols for N-Benzoylbenzamide Derivatives in Pharmaceutical Intermediate Synthesis. Smolecule.
  • BenchChem (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-methoxy-N-(2-methoxybenzyl)benzamide. This document is designed for researchers and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this specific amide. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Synthesis Overview & Core Principles

The synthesis of this compound is a classic example of an amide bond formation, a cornerstone reaction in medicinal chemistry.[1][2][3] The reaction involves the coupling of a carboxylic acid (or an activated derivative) with an amine. In this case, the two primary components are:

  • Acid Component: 2-Methoxybenzoic Acid

  • Amine Component: (2-Methoxyphenyl)methanamine (also known as 2-methoxybenzylamine)

The overall transformation is depicted below:

Caption: General synthesis of this compound.

While seemingly straightforward, the presence of ortho-methoxy groups on both aromatic rings introduces specific challenges, primarily related to steric hindrance, which can impede the reaction and lower yields.[4] Therefore, the choice of coupling method is critical.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Low or No Yield

Question 1: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?

Answer: Low yields in this specific synthesis often stem from two primary factors: inefficient activation of the carboxylic acid and steric hindrance from the ortho-methoxy groups.

  • Cause A: Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is extremely slow as it forms a stable ammonium carboxylate salt.[5] The carboxylic acid must first be converted into a more reactive electrophile. If this activation step is incomplete or the activated species is unstable, the yield will suffer.

  • Cause B: Steric Hindrance: The methoxy groups on the 2-positions of both the benzoic acid and the benzylamine create a crowded environment around the reactive centers. This steric bulk can physically block the amine's nucleophilic attack on the activated carboxylic acid, slowing down the reaction rate significantly.[4]

Solutions & Optimization Strategies:

  • Method 1: The Acid Chloride (Schotten-Baumann) Approach. This is a robust and often high-yielding method.[4][6] It involves a two-step process: first, converting 2-methoxybenzoic acid to its highly reactive acid chloride, and then reacting the acid chloride with 2-methoxybenzylamine.

    • Protocol - Step A: Synthesis of 2-Methoxybenzoyl Chloride:

      • In a fume hood, add 2-methoxybenzoic acid (1 eq.) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

      • Carefully add thionyl chloride (SOCl₂) (2-3 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7]

      • Gently heat the mixture to reflux (approx. 79°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

      • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methoxybenzoyl chloride is often used directly in the next step.[8]

    • Protocol - Step B: Amide Coupling (Schotten-Baumann Conditions):

      • Dissolve 2-methoxybenzylamine (1 eq.) and a base like triethylamine (1.5-2 eq.) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask cooled in an ice bath (0°C).

      • Dissolve the crude 2-methoxybenzoyl chloride in the same anhydrous solvent and add it dropwise to the stirred amine solution.[8]

      • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours. Monitor completion by Thin Layer Chromatography (TLC).

      • Upon completion, proceed with an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

  • Method 2: Using Modern Peptide Coupling Reagents. If the acid chloride method proves too harsh or inconvenient, a wide array of "peptide coupling" reagents can be used for a one-pot synthesis.[1][9][10] These reagents generate a highly reactive ester in situ. For sterically hindered substrates, phosphonium or uronium/aminium salt reagents are often superior.

    • Recommended Reagents:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

      • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often used with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[11][12]

Troubleshooting_Yield Start Low Yield (<50%) Method Chosen Method Start->Method CheckActivation Is Carboxylic Acid Activation Efficient? CheckHindrance Is Steric Hindrance the Primary Issue? CheckActivation->CheckHindrance Yes CouplingReagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) CheckActivation->CouplingReagent No CheckHindrance->CouplingReagent No IncreaseTemp Increase Reaction Temperature (e.g., 40-60°C) CheckHindrance->IncreaseTemp Yes Method->CheckActivation Direct Coupling AcidChloride Use Acid Chloride Method (SOCl₂/Oxalyl Chloride) Method->AcidChloride Two-Step ProlongTime Prolong Reaction Time (e.g., 24h) IncreaseTemp->ProlongTime G A 1. Combine 2-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. B 2. Add DIPEA (2.5 eq) and stir for 5-10 min at room temperature for pre-activation. A->B C 3. Add 2-methoxybenzylamine (1.05 eq) to the activated mixture. B->C D 4. Stir at room temperature for 4-16 hours. Monitor reaction by TLC/LC-MS. C->D E 5. Quench with water and extract with Ethyl Acetate (3x). D->E F 6. Wash organic layer with sat. NaHCO₃, 1M HCl, and brine. E->F G 7. Dry over Na₂SO₄, filter, and concentrate under vacuum. F->G H 8. Purify crude product by flash column chromatography. G->H

Sources

identifying common impurities in 2-methoxy-N-(2-methoxybenzyl)benzamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 2-methoxy-N-(2-methoxybenzyl)benzamide

Executive Summary & Chemical Context

Welcome to the technical support center for This compound (CAS: 13559-66-5). This compound is a substituted benzamide often utilized as a structural scaffold in the development of sigma receptor ligands and hedgehog signaling pathway inhibitors.

The synthesis typically involves the acylation of 2-methoxybenzylamine with 2-methoxybenzoyl chloride (or an activated ester of 2-methoxybenzoic acid). While the reaction is robust, specific impurities related to hydrolysis and stoichiometry frequently degrade the quality of the final API/intermediate.

This guide provides a self-validating system to identify, prevent, and remove these impurities.

Diagnostic Triage: Identifying Impurities

User Question: "I observe two significant peaks eluting before my main product peak in RP-HPLC. The LC-MS data shows masses of 138 and 153. What are these?"

Technical Analysis: In Reverse-Phase HPLC (C18, Acidic Mobile Phase), the elution order is governed by polarity and ionization state.

  • Peak A (Early Eluter): 2-Methoxybenzylamine . Under acidic conditions (0.1% Formic Acid), the amine is protonated (

    
    ), making it highly polar and eluting first.
    
  • Peak B (Mid Eluter): 2-Methoxybenzoic acid . This is the hydrolysis product of the starting acid chloride.

  • Peak C (Late Eluter): Target Amide . The target molecule is neutral and contains two lipophilic aromatic rings, resulting in the strongest retention.

Impurity Profile Table
ComponentRoleMolecular FormulaMW ( g/mol )Detectable Ion (ESI+)Relative Retention (RP-HPLC)
2-Methoxybenzylamine Starting Material

137.18

Low (

)
2-Methoxybenzoic Acid Hydrolysis Impurity

152.15

*
Medium (

)
Target Amide Product

271.31

High (

)
Dimer/Imide Over-acylation

~405.4

Very High (Late wash)

*Note: Carboxylic acids often ionize poorly in positive mode ESI; they may appear as sodium adducts


 or require Negative mode ESI 

for sensitive detection.

Root Cause Analysis: The "Why"

User Question: "I used a 1:1 ratio of amine to acid chloride, but I still see 15% acid impurity. Why?"

Technical Insight: The presence of 2-methoxybenzoic acid is almost exclusively due to the hydrolysis of 2-methoxybenzoyl chloride .

  • Moisture Ingress: Acid chlorides are highly hygroscopic. If your solvent (DCM, THF) was not anhydrous, or if the reaction flask was not purged with

    
    , water competes with the amine nucleophile.
    
    • Mechanism:[1][2][3]

      
      .
      
  • Reagent Quality: Commercial acid chlorides degrade over time, forming the acid and HCl gas. If you weighed the acid chloride without titrating or distilling, you likely added less reactive electrophile than calculated.

User Question: "My product is pink/brown. Is this an impurity?" Technical Insight: Yes. Benzylamines are prone to oxidation in air, forming colored "tars" or imines. While these may not show up as distinct major peaks in UV (254 nm), they cause significant discoloration. This indicates the reaction was run without sufficient inert gas protection.

Visualization: Reaction & Impurity Pathways

The following diagram maps the synthesis and the genesis of the primary impurities.

ReactionPathways Start_AcidCl 2-Methoxybenzoyl Chloride Product Target Amide (Product) Start_AcidCl->Product + Amine (Main Rxn) Impurity_Acid 2-Methoxybenzoic Acid (Impurity) Start_AcidCl->Impurity_Acid + Moisture (Hydrolysis) Start_Amine 2-Methoxybenzyl Amine Start_Amine->Product Impurity_Salt Amine HCl Salt (Precipitate) Start_Amine->Impurity_Salt + HCl (Byproduct) Water H2O (Moisture)

Figure 1: Reaction pathway showing the competition between Amide formation (Green) and Hydrolysis (Red).

Remediation Protocols

User Question: "Standard workup isn't cleaning up the reaction. How do I purify this specific benzamide?"

Protocol: The "Sandwich" Extraction Since the product is neutral, while the impurities are acidic (benzoic acid) or basic (benzylamine), we use pH manipulation to wash them away.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during basic washes.

  • Acid Wash (Removes Amine):

    • Wash the organic layer 2x with 1M HCl .[4]

    • Chemistry: The unreacted 2-methoxybenzylamine is protonated to form the water-soluble hydrochloride salt (

      
      ) and partitions into the aqueous layer.
      
  • Base Wash (Removes Acid):

    • Wash the organic layer 2x with Saturated

      
        or 1M NaOH .
      
    • Chemistry: The 2-methoxybenzoic acid is deprotonated to form the water-soluble sodium benzoate salt (

      
      ).
      
  • Brine Wash & Dry:

    • Wash 1x with saturated brine to remove trapped water.

    • Dry over anhydrous

      
      .[1]
      
  • Recrystallization (Polishing):

    • If HPLC purity is <98% after extraction, recrystallize.

    • Solvent System:Ethanol/Water (dissolve in hot ethanol, add water until turbid, cool) or EtOAc/Hexanes . Benzamides crystallize well from these systems [1].

Troubleshooting Decision Tree

Use this flow to determine your next experimental step based on analytical data.

DecisionTree Start Analyze Crude (HPLC/LC-MS) Check_Acid Peak at M+1 153 (Acid Impurity)? Start->Check_Acid Check_Amine Peak at M+1 138 (Amine Impurity)? Check_Acid->Check_Amine No Action_BaseWash Perform NaHCO3 Wash Check_Acid->Action_BaseWash Yes Action_AcidWash Perform 1M HCl Wash Check_Amine->Action_AcidWash Yes Check_Color Is Product Colored? Check_Amine->Check_Color No Action_BaseWash->Check_Amine Action_AcidWash->Check_Color Action_Charcoal Activated Carbon Treatment Check_Color->Action_Charcoal Yes Final Recrystallize (EtOH/H2O) Check_Color->Final No Action_Charcoal->Final

Figure 2: Logic flow for purification based on impurity identification.

References

  • BenchChem Technical Support. (2025).[1][4][5] Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from 1

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 871962, 2-methoxy-N-(2-methoxyphenyl)benzamide. Retrieved from

  • Organic Syntheses. (2017). Purification of Amides and Secondary Amines. Organic Syntheses, 94, 184-197.[6] Retrieved from 6

  • Mercer University. (2025). Amide Workup and Impurity Removal Flowcharts. Retrieved from 7

Sources

troubleshooting solubility issues with 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with 2-methoxy-N-(2-methoxybenzyl)benzamide (hereafter referred to as 2-MMB ). This molecule presents a classic "brick dust" profile common in medicinal chemistry: a rigid benzamide core flanked by lipophilic methoxy-benzyl groups.

  • The Core Problem: The amide bond facilitates strong intermolecular hydrogen bonding (lattice energy), while the aromatic rings and methoxy groups drive high lipophilicity (LogP ~2.5–3.0).

  • The Consequence: 2-MMB dissolves well in aprotic organic solvents (DMSO) but "crashes out" (precipitates) immediately upon contact with aqueous media due to the hydrophobic effect stripping away the solvent shell.

This guide addresses the three critical phases of experimentation: Stock Preparation , Aqueous Dilution , and In Vivo Formulation .

Phase 1: Stock Solution Integrity

Root Cause Analysis: Many "solubility" issues are actually "dissolution" issues starting in the amber vial.

Q: I dissolved 2-MMB in DMSO, but it looks hazy or viscous. Is this normal? A: No. Haze indicates incomplete dissolution or moisture contamination. DMSO is highly hygroscopic; if your DMSO has absorbed atmospheric water, 2-MMB will not dissolve fully.

  • The Fix:

    • Use anhydrous DMSO (stored over molecular sieves).

    • Sonicate the solution for 10–15 minutes at 40°C. Benzamides often require thermal energy to break the crystal lattice initially.

    • Visual Check: Hold the vial up to a light source. If you see "schlieren" lines (swirling patterns) or particulates, it is not dissolved.

Q: My stock solution precipitated after freezing at -20°C. Can I use it? A: Not immediately. 2-MMB can form a "hard precipitate" upon freezing that is kinetically slow to redissolve.

  • Protocol:

    • Thaw completely at room temperature.

    • Vortex vigorously.

    • Critical Step: Heat to 37°C for 10 minutes. Do not use the stock until it is crystal clear. Using a cold stock directly into warm media triggers immediate precipitation.

Q: What is the maximum concentration I should aim for in a stock? A:

Solvent Max Rec. Conc. Notes
DMSO 50–100 mM Ideal for storage. Freezes at 18.5°C.
Ethanol 10–20 mM Lower solubility; prone to evaporation.

| Water | < 0.1 mM | Do not use for stock preparation. |

Phase 2: The Biological Interface (Cell Culture/Assays)

The "Crash" Point: Where chemistry meets biology.

Q: When I add my DMSO stock to the cell culture media, I see a white cloud. Why? A: You are witnessing Solvent Shock . When a droplet of DMSO enters water, the water molecules aggressively hydrate the DMSO, stripping the "solvation shell" protecting the hydrophobic 2-MMB molecules. The 2-MMB molecules then aggregate instantly.

Q: How do I prevent this precipitation in my assay? A: You must change the kinetics of mixing. Never add high-concentration DMSO stock directly to a static volume of media.

Protocol: The "Intermediate Dilution" Method Instead of a 1:1000 single-step dilution, use a 2-step process to "train" the molecules to accept water.

  • Step 1 (Stock): 10 mM 2-MMB in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into PBS containing 5% BSA (Bovine Serum Albumin) or culture media.

    • Why: Albumin acts as a "molecular chaperone," binding the lipophilic drug and preventing aggregation.

    • Result: 1 mM 2-MMB in 10% DMSO (Clear or slightly opalescent).

  • Step 3 (Final): Dilute the Intermediate 1:100 into the final assay plate.

    • Final Conc: 10 µM 2-MMB, 0.1% DMSO.

Q: Can I filter the media after adding the compound to remove the cloudiness? A: ABSOLUTELY NOT. If you filter a cloudy solution, you are filtering out the drug. You will be dosing the cells with vehicle (DMSO) only, leading to false negatives in your data.

Visualization: Troubleshooting Decision Tree

SolubilityTree Start START: Compound Precipitates in Aqueous Media CheckDMSO Check Final DMSO Concentration Start->CheckDMSO IsHighDMSO Is DMSO > 1%? CheckDMSO->IsHighDMSO ReduceDMSO Action: Reduce DMSO. High DMSO is toxic and can alter solubility anomalies. IsHighDMSO->ReduceDMSO Yes CheckConc Check Target Concentration vs. Theoretical Solubility IsHighDMSO->CheckConc No IsOverLimit Is Conc > 100 µM? CheckConc->IsOverLimit Carrier Action: Use Carrier System (Cyclodextrin or BSA) IsOverLimit->Carrier Yes MixingMethod Evaluate Mixing Protocol IsOverLimit->MixingMethod No IsDirectSpike Direct Spike into Media? MixingMethod->IsDirectSpike SerialDilution Action: Adopt Intermediate Dilution Protocol IsDirectSpike->SerialDilution Yes Surfactant Action: Add 0.05% Tween-80 or Pluronic F-68 IsDirectSpike->Surfactant No (Already Diluting)

Figure 1: Systematic decision tree for diagnosing and resolving precipitation events in biological assays.

Phase 3: Advanced Formulation (In Vivo / High Dose)

Challenge: Delivering high doses (e.g., 10–50 mg/kg) without clogging needles or causing embolisms.

Q: DMSO/Saline is causing the animal to twitch or the compound to precipitate in the syringe. What is the alternative? A: Simple aqueous buffers will fail for 2-MMB at high concentrations. You must use a "Complexation" or "Cosolvent" strategy.

Option A: The "Golden Standard" (Cyclodextrins) Use 20–30% (w/v) Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
in water.
  • Mechanism: The hydrophobic 2-MMB molecule sits inside the donut-shaped cyclodextrin cavity, while the hydrophilic exterior keeps it dissolved in water.

  • Protocol:

    • Dissolve 2-MMB in a minimal volume of acetone or ethanol (not DMSO if possible).

    • Add the HP-

      
      -CD aqueous solution.
      
    • Stir/Vortex until clear.

    • Evaporate the organic solvent (acetone/ethanol) under nitrogen stream or vacuum.

    • Result: A clear, aqueous solution suitable for IP or IV injection.

Option B: The Cosolvent System (PEG/Tween) If cyclodextrins fail, use the following vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent/Stabilizer)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (Diluent - add LAST)

  • Warning: Add components in this exact order . Adding saline too early will crash the compound.

Phase 4: Analytical Verification

Trust, but Verify.

Q: How do I know if my "clear" solution is actually dissolved and not just a micro-suspension? A: Micro-precipitates can be invisible to the naked eye but will ruin assay reproducibility.

  • Nephelometry: Measure light scattering in a plate reader (absorbance at 600nm or specific nephelometry mode). A true solution has an OD near zero (comparable to blank).

  • Centrifugation Test: Spin your diluted working solution at 13,000 x g for 10 minutes. Sample the supernatant and analyze by HPLC. If the peak area is <95% of the theoretical concentration, you have precipitation.

References & Further Reading

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem.[1][2][4] Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).

  • Popa-Burke, I., et al. (2014).[5] Compound precipitation in high-concentration DMSO solutions.[5][6] Journal of Biomolecular Screening, 19(9), 1302-1308.[5][6] Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Grossjohann, C., et al. (2012).[7] Characterisation, solubility and intrinsic dissolution behaviour of benzamide cocrystals. International Journal of Pharmaceutics, 422, 24-32.[7] Link[7]

Disclaimer: This guide is for research purposes only. 2-MMB is a chemical probe and has not been evaluated for safety in humans.

Sources

Technical Support Center: Degradation of 2-methoxy-N-(2-methoxybenzyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-methoxy-N-(2-methoxybenzyl)benzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The protocols and explanations herein are grounded in established principles of chemical kinetics and pharmaceutical stability testing guidelines to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways in solution: hydrolysis and oxidation.[1]

  • Hydrolysis: The amide bond is the most likely point of cleavage under both acidic and basic conditions. This reaction would yield 2-methoxybenzoic acid and 2-methoxybenzylamine. The rate of hydrolysis is significantly influenced by the pH of the solution.

  • Oxidation: The benzyl C-H bond is susceptible to oxidation, which could lead to the formation of an imide or other oxidative degradation products.[2] The methoxy groups on the aromatic rings can also influence the electron density and potential for oxidative degradation.

Q2: I am observing a rapid loss of purity of my this compound solution. What is the likely cause?

A2: Rapid purity loss is a strong indicator of chemical degradation, most likely driven by hydrolysis.[1]

  • Troubleshooting Steps:

    • Confirm Degradants: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS) to identify the degradation products. The presence of masses corresponding to 2-methoxybenzoic acid and 2-methoxybenzylamine would confirm hydrolysis.

    • Measure pH: Check the pH of your solution. Non-neutral pH values can significantly accelerate amide hydrolysis.

    • Solution: Adjust the pH of your solution to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer) to minimize hydrolysis.

Q3: My solution of this compound is developing a yellow tint over time. What could be causing this?

A3: The development of a yellow color is often associated with the formation of colored degradation products, which can arise from oxidative processes.[3]

  • Troubleshooting Steps:

    • Protect from Light: Store your solutions protected from light, as photo-oxidation can contribute to the formation of colored impurities.

    • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Antioxidants: For formulation development, the inclusion of antioxidants could be explored to mitigate oxidative degradation.

Troubleshooting Guide: Common Experimental Issues

Symptom Possible Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram Hydrolysis or Oxidation1. Perform co-injection with standards of potential degradants (2-methoxybenzoic acid, 2-methoxybenzylamine) to confirm peak identity. 2. Conduct forced degradation studies (see Protocol 1) to intentionally generate degradation products and compare their retention times. 3. Use LC-MS to obtain mass information on the new peaks for structural elucidation.
Inconsistent results between experimental repeats Instability of the compound under experimental conditions1. Re-evaluate the pH and temperature of your experimental setup. 2. Prepare fresh solutions for each experiment to minimize the impact of degradation over time. 3. Ensure consistent storage conditions for all samples and standards.
Poor mass balance in stability studies Formation of non-UV active or volatile degradants, or irreversible adsorption to container surfaces.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric degradants. 2. Analyze the headspace of your sample vial by Gas Chromatography (GC) to check for volatile products. 3. Investigate different container materials (e.g., glass vs. polypropylene) to rule out adsorption issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[4][5] These studies, as recommended by ICH guidelines, expose the drug substance to stress conditions more severe than accelerated stability testing.[6][7][8][9]

Objective: To intentionally degrade this compound under various stress conditions to generate and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[1]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[10]

    • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours. Also, place a solution of the compound in the oven. At specified time points, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.[11]

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[11] A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure period, dilute the samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The target degradation is typically in the range of 5-20%.[9][10][11]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. A typical starting gradient could be:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate.

  • Detection: Use a UV detector set at a wavelength that provides a good response for both the parent compound and potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizing Degradation Pathways and Workflows

Degradation Pathway of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent This compound Acid 2-methoxybenzoic acid Parent->Acid H+ or OH- Amine 2-methoxybenzylamine Parent->Amine H+ or OH- Parent_Ox This compound Imide Imide Derivative Parent_Ox->Imide [O]

Caption: Predicted degradation pathways of this compound.

Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (for Acid/Base) Sample->Neutralize Dilute Dilute to Working Concentration Sample->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Dilute->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify End Establish Degradation Profile Identify->End

Caption: Workflow for conducting a forced degradation study.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. [Link]

  • ICH guidelines for stability studies | PDF - Slideshare. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Hammett plot of competitive oxidation of para substituted... | Download Scientific Diagram - ResearchGate. [Link]

  • Kinetics of Hydrolysis of. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF - ResearchGate. [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications - ACS.org. [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides - RSC Publishing. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Oxidation of substituted benzamide derivatives using IB and oxone. - ResearchGate. [Link]

  • 2-methoxy-N-(2-methoxyphenyl)benzamide | C15H15NO3 | CID 871962 - PubChem. [Link]

  • (PDF) 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. [Link]

  • N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. - ResearchGate. [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review - PMC. [Link]

  • Breaking Amide C—N Bonds in an Undergraduate Organic Chemistry Laboratory - PMC. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. [Link]

  • 2,6-Dichlorobenzonitrile Degradation Pathway - Eawag-BBD. [Link]

  • Photodegradation of aryl sulfonamides: N-tosylglycine - RSC Publishing. [Link]

  • 2-Methoxybenzamide - the NIST WebBook. [Link]

Sources

Technical Support Center: Enhancing Purification Efficiency of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to resolving the challenges associated with the purification of substituted benzamides. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, field-proven insights to streamline your purification workflows and enhance the purity of your compounds. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the purification of substituted benzamides.

Q1: What are the most prevalent impurities I should expect in my crude substituted benzamide product?

A1: The impurity profile is highly dependent on your synthetic route. However, common impurities often include unreacted starting materials such as the parent benzoic acid or benzoyl chloride, and the amine.[1][2] You may also encounter by-products from side reactions, like diacylated products if an excess of the acylating agent was used.[1][2] Hydrolysis of the benzoyl chloride starting material can also lead to the presence of benzoic acid in your crude product.[2][3]

Q2: I've just finished my reaction. What's a good initial purification strategy for a newly synthesized substituted benzamide?

A2: For solid crude products, recrystallization is an excellent and often sufficient first purification step.[3][4][5] It is effective at removing many common impurities. If your product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.[3][6][7]

Q3: How do the substituents on my benzamide affect my purification strategy?

A3: Substituents significantly influence the physicochemical properties of your molecule, such as polarity, solubility, and crystallinity, which are critical for purification.[2][8] For instance, polar substituents like hydroxyl or amino groups can increase aqueous solubility, which might affect solvent choices for extraction and recrystallization.[9] Electron-withdrawing or donating groups can affect the molecule's interaction with chromatography stationary phases.[10]

Q4: How can I assess the purity of my final substituted benzamide product?

A4: A multi-faceted approach is recommended. A sharp melting point close to the literature value is a good indicator of high purity.[1][11] Spectroscopic methods like ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities.[1] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data.[11][12][13]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific challenges you may encounter during the purification of substituted benzamides.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution is supersaturated, and the cooling is too rapid for crystal lattice formation.[1][14] The presence of impurities can also depress the melting point and inhibit crystallization.[1]

  • Solutions:

    • Slower Cooling: Reheat the solution to redissolve the oil and allow it to cool much more slowly. Insulating the flask can help.

    • Solvent System Modification: The chosen solvent may be too nonpolar. Try a more polar solvent or a binary solvent system. Good starting points for benzamides include ethanol, or mixtures like ethyl acetate/hexanes or acetone/water.[1]

    • Seeding: Add a seed crystal of the pure compound to induce crystallization.[14]

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[14]

    • Concentration Adjustment: The solution might be too concentrated. Add a small amount of additional hot solvent and allow it to cool slowly.

Problem 2: I'm getting a very low yield after recrystallization.

  • Causality: Significant product loss during recrystallization is often due to using an excessive volume of solvent, washing the crystals with a solvent in which the product is soluble, or premature crystallization trapping impurities.[1]

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

    • Cold Solvent Wash: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[4]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and minimize impurity inclusion.[1]

Problem 3: My recrystallized product is still colored.

  • Causality: Colored impurities can arise from side reactions during the synthesis.[1]

  • Solutions:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[1][4] Use it sparingly as it can adsorb your desired product as well.

    • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.[1][4]

Guide 2: Optimizing Flash Chromatography

When recrystallization is insufficient, flash chromatography is the workhorse for purification.

Problem 1: I'm seeing poor separation of my product from impurities.

  • Causality: Poor separation is typically due to an inappropriate solvent system (mobile phase) or incorrect stationary phase selection.[5]

  • Solutions:

    • TLC Optimization: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for your product.[1] A good starting point for many benzamides is a mixture of ethyl acetate and hexanes.[1]

    • Solvent Gradient: If a single solvent system (isocratic elution) doesn't provide adequate separation, use a solvent gradient, gradually increasing the polarity of the mobile phase.

    • Alternative Stationary Phases: While silica gel is most common, consider other stationary phases like alumina or reversed-phase C18 if your compound is not well-behaved on silica.[11][15]

Problem 2: My product is eluting too quickly or not at all.

  • Causality: This is a direct result of the mobile phase polarity being too high (eluting too quickly) or too low (sticking to the column).

  • Solutions:

    • Adjust Mobile Phase Polarity: If the product elutes too quickly (high Rf), decrease the polarity of your mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes system). If it doesn't move (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

Guide 3: Effective Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for initial workup and purification.[16][17][18]

Problem 1: I have an emulsion forming at the interface of the two layers.

  • Causality: Emulsions are colloidal suspensions of one liquid in another and can be caused by vigorous shaking or the presence of surfactants.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[11]

    • Filtration: Filter the emulsified layer through a pad of celite or glass wool.

    • Patience: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to phase separation.

Problem 2: I'm not sure which layer is my organic layer.

  • Causality: The relative positions of the aqueous and organic layers depend on their densities.[19] While many organic solvents are less dense than water and will be the top layer, halogenated solvents like dichloromethane and chloroform are denser and will be the bottom layer.

  • Solutions:

    • The "Water Drop" Test: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal if used).[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[5]

  • Drying: Dry the purified crystals, preferably in a vacuum oven.[5]

Protocol 2: General Flash Column Chromatography Procedure

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC.[1]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase if a gradient is being used.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Recrystallization Solvents for Substituted Benzamides

Solvent SystemPolarityTypical Applications
WaterHighFor highly polar benzamides.[20]
Ethanol/WaterMedium-HighA versatile system for many benzamides.[1]
Acetone/WaterMedium-HighAnother useful binary system.[1]
Ethyl Acetate/HexanesMedium-LowEffective for less polar benzamides.[1]
EthanolMediumGood general-purpose solvent.[5]

Visualizations

Purification_Workflow start Crude Substituted Benzamide is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_recryst Is the product pure? recrystallization->is_pure_recryst is_pure_recryst->column_chromatography No end Pure Product is_pure_recryst->end Yes is_pure_column Is the product pure? column_chromatography->is_pure_column further_analysis Further Analytical Characterization (NMR, HPLC, MS) is_pure_column->further_analysis No/Uncertain is_pure_column->end Yes further_analysis->end

Sources

storage stability and shelf life of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Storage, Stability, and Shelf-Life Assessment

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-methoxy-N-(2-methoxybenzyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical information regarding the stability and handling of this compound. As specific, long-term stability data for this molecule is not extensively published, this document synthesizes information based on the known chemical behavior of its core functional groups—specifically the amide linkage and methoxy-substituted aromatic rings. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: Based on safety data sheets for structurally related benzamides, the optimal storage conditions are designed to mitigate the primary risks of hydrolysis and oxidation.[1][2] For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For extended storage (months to years), storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent slow oxidation.

Q2: I have received a new batch of this compound. What is its official shelf life or expiration date?

A2: Many research chemicals, including this one, may not have a manufacturer-defined expiration date on the Certificate of Analysis (CoA).[4] If no retest or expiry date is provided, the standard warranty is often one year from the date of shipment, assuming proper storage.[5] However, this is a warranty, not a guarantee of stability. For critical applications, it is best practice to re-qualify the material (e.g., via HPLC purity analysis) if it has been stored for an extended period or if there is any doubt about its integrity.

Q3: What are the most probable chemical degradation pathways for this molecule?

A3: The structure of this compound suggests two primary degradation routes:

  • Hydrolysis: The central amide bond is the most likely point of failure. While amides are relatively stable, they can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions, a process that is significantly accelerated by heat.[6][7] In this case, hydrolysis would yield 2-methoxybenzoic acid and 2-methoxybenzylamine.

  • Photodegradation: Aromatic compounds, particularly those with electron-donating groups like methoxy substituents, can be susceptible to degradation upon exposure to UV or visible light.[8] This can involve complex radical reactions or intramolecular cyclizations.[9] It is crucial to protect the compound from light during storage and, as much as possible, during experiments.

Q4: I'm analyzing an older sample in solution and see a decrease in the main peak area and the appearance of new peaks in my HPLC chromatogram. What should I do?

A4: This is a classic sign of degradation. The most probable cause in a solution is solvent-mediated hydrolysis, especially if the solvent is aqueous or contains acidic/basic impurities.

  • Identify the Degradants: The primary suspects are the hydrolysis products: 2-methoxybenzoic acid and 2-methoxybenzylamine. If you have standards for these compounds, you can confirm their identity by comparing retention times.

  • Troubleshoot the Cause: Evaluate the pH and composition of your solvent system. Consider if the sample was exposed to elevated temperatures or light for a prolonged period.

  • Action: The sample has likely degraded and may not be suitable for quantitative experiments. It is recommended to use a fresh, high-purity sample. To prevent this in the future, prepare solutions fresh and store them for short periods at low temperatures (e.g., 2-8°C), protected from light.

Q5: My solid sample, which was a white powder, now has a slight yellowish tint. Can I still use it?

A5: A change in color is a physical indicator of a potential chemical change. This is often due to minor oxidation or the formation of trace, highly colored impurities. While the bulk purity may still be >95%, the presence of these impurities could interfere with sensitive biological assays or catalytic reactions. Before using the material, it is strongly advised to perform a purity check via HPLC-UV, LC-MS, or by measuring its melting point and comparing it to the specification on the CoA.

Section 2: Troubleshooting Guide for Stability Issues

SymptomPossible Cause(s)Recommended Action(s)
Inconsistent or non-reproducible experimental results. Degradation of the compound, leading to a lower effective concentration.1. Use a fresh sample of the compound. 2. Perform a purity check (e.g., HPLC, LC-MS) on the suspect stock solution or solid. 3. Prepare solutions fresh before each experiment and minimize their exposure to light and heat.
Appearance of new peak(s) in HPLC/LC-MS analysis of a stability sample. Chemical degradation via hydrolysis, oxidation, or photolysis.1. Identify the likely degradation pathway based on the stress condition (e.g., acidic pH suggests hydrolysis). 2. Characterize the new peaks using mass spectrometry (MS) to see if the masses correspond to expected products. 3. Perform forced degradation studies (see Protocol 2) to confirm the identity of the degradants.
Change in physical appearance (e.g., color change from white to yellow, clumping). Oxidation or hygroscopic absorption of water, which can accelerate hydrolysis.1. Do not use for critical experiments without re-qualification. 2. Assess purity via HPLC. 3. Ensure future storage is in a desiccated, inert environment.
Decreased solubility of an older sample compared to a fresh one. Formation of less soluble degradation products or polymers.1. Confirm the identity of the material. 2. If purity is confirmed to be high, minor changes in crystalline form could be the cause. Gentle sonication may aid dissolution. 3. If purity is low, the insolubility is likely due to impurities, and the sample should be discarded or repurified.

Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your work, you may need to perform in-house stability testing. The following protocols provide a framework for conducting these studies.

Protocol 1: General Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact compound from its potential degradation products.

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size) is a suitable starting point.

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Detection: UV detection at a wavelength where the parent compound and expected degradants absorb (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Validation: The method should be validated by performing forced degradation studies (Protocol 2) to demonstrate that all degradation products are resolved from the main peak.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation pathways and developing a robust analytical method.[10]

  • Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.[11]

    • Heat the mixture at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours).

    • Cool, neutralize with an equivalent amount of 1 N NaOH, dilute with the mobile phase, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.[12]

    • Heat the mixture at 60°C.

    • Withdraw aliquots at time points, cool, neutralize with 1 N HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[10]

    • Keep the solution at room temperature, protected from light.

    • Analyze at various time points (e.g., 8, 24, 48 hours).

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or thin film) to a calibrated light source that provides both UV and visible output (e.g., ICH Option 1 D65/ID65 emission standard).

    • Simultaneously, run a dark control sample wrapped in aluminum foil.

    • Analyze both samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Heat in a temperature-controlled oven at a temperature below its melting point (e.g., 80°C).[10]

    • Analyze samples at various time points by dissolving a small amount and analyzing by HPLC.

Section 4: Visualized Pathways and Workflows

Visual aids can clarify complex processes. The following diagrams illustrate the primary degradation pathway and the experimental workflow for stability testing.

G cluster_conditions Stress Conditions parent This compound acid 2-methoxybenzoic Acid parent->acid  Hydrolysis (Acid or Base) amine 2-methoxybenzylamine parent->amine  Hydrolysis (Acid or Base) H_plus H+ / Heat OH_minus OH- / Heat

Caption: Potential hydrolytic degradation pathway of the target compound.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acidic (HCl, 60°C) start->acid base Basic (NaOH, 60°C) start->base oxide Oxidative (H2O2, RT) start->oxide photo Photolytic (Light Exposure) start->photo thermal Thermal (Solid) (80°C) start->thermal sampling Sample at Time Points acid->sampling base->sampling oxide->sampling photo->sampling thermal->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc characterize Characterize Degradants (LC-MS) hplc->characterize

Caption: Experimental workflow for forced degradation studies.

Section 5: Summary of Expected Stability Profile

This table summarizes the anticipated stability of this compound under various conditions, based on the known chemistry of its functional groups.

ConditionStabilityExpected Degradation ProductsPrimary Mechanism
Solid (Cool, Dry, Dark, Inert) HighNone expectedN/A
Aqueous Solution (Neutral pH, RT) Moderate2-methoxybenzoic acid, 2-methoxybenzylamineSlow Hydrolysis
Aqueous Solution (Acidic/Basic pH) Low2-methoxybenzoic acid, 2-methoxybenzylamineAccelerated Hydrolysis[13]
Exposure to Light (UV/Visible) Low to ModerateComplex mixture of photoproductsPhotodegradation[8]
Elevated Temperature (Solid/Solution) ModerateIncreased rate of hydrolysis and other reactionsThermal Degradation
Oxidizing Conditions (e.g., H₂O₂) ModeratePotential for ring or benzylic oxidationOxidation

Section 6: References

  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]

  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Organic Synthesis. Hydrolysis of Amide. [Link]

  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide. [Link]

  • Royal Society of Chemistry. (2022, December 9). Photocatalytic modifications of benzamides. [Link]

  • PubChem. 2-methoxy-N-(2-methoxyphenyl)benzamide. [Link]

  • ResearchGate. (2020). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]

  • Chalmers ODR. Shelf life of ε-Lysyl-3-(Trimethylstannyl) Benzamide Immunoconjugates and Poly-L-Lysine Conjugates. [Link]

  • ResearchGate. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. [Link]

  • SpectraBase. Benzamide, 2-methoxy-N-(2-methoxybenzoyl)-N-(2-bromophenyl)-. [Link]

  • SciSpace. (2016). Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • NIST WebBook. 2-Methoxybenzamide. [Link]

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • ACS Publications. (2015, November 23). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. [Link]

  • PubMed. (2020, August 15). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. [Link]

  • ResearchGate. Kinetics and Mechanism of Cymoxanil Degradation in Buffer Solutions. [Link]

  • ResearchGate. (2017). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. [Link]

  • National Institute of Standards and Technology. 2-Methoxybenzamide - NIST WebBook. [Link]

  • ResearchGate. (2025, February 2). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. [Link]

  • West Virginia University Research Repository. (2019, April 1). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced benzamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding substrates. The formation of an amide bond, while fundamental, can become a significant hurdle when bulky substituents are present on either the carboxylic acid or the amine.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complex synthetic challenges.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Question 1: My reaction between a 2,6-disubstituted benzoic acid and a 2,6-disubstituted aniline shows no product formation. What are the primary causes and troubleshooting steps?

Answer: This is a classic case of severe steric hindrance at both electrophilic and nucleophilic centers. The slow nucleophilic attack of the hindered amine onto an activated carboxylate is the root cause of failure.[1] Standard coupling conditions are often insufficient.

Initial Diagnostic Steps:

  • Confirm Reagent Integrity: Ensure your starting materials are pure and the solvent is anhydrous. Moisture can hydrolyze activated intermediates or reagents.[3][4]

  • Analyze the Coupling Reagent: Standard reagents like DCC or EDC/HOBt often fail in these scenarios. Their activated intermediates (O-acylisoureas) are not reactive enough to overcome the steric barrier.

Recommended Solutions & Scientific Rationale:

  • Upgrade Your Coupling Reagent: Switch to a more potent, modern coupling reagent. Uronium/aminium salts based on HOAt or Oxyma are designed for such challenges.[5][6]

    • HATU (or HCTU): These reagents form highly reactive OAt-esters. The nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[6][7]

    • COMU: This third-generation uronium reagent forms an even more reactive Oxyma-based active ester and avoids the potentially explosive benzotriazole byproducts associated with HATU.[8][9] It is often reported to have coupling efficiencies comparable to or exceeding HATU for hindered sequences.[8]

  • Increase Reaction Temperature: For highly hindered substrates, elevating the temperature (e.g., 40-80 °C) can provide the necessary activation energy. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[10]

  • Consider Acyl Fluorides: If coupling reagents fail, converting the carboxylic acid to a more reactive acyl fluoride can be an effective strategy. Reagents like Deoxo-Fluor or DAST can be used, or a protocol for in situ formation can be employed.[11][12][13] Acyl fluorides are highly electrophilic and can react with even poorly nucleophilic or hindered amines.

Troubleshooting Flowchart for Failed Reactions:

Here is a logical workflow to diagnose and resolve a failed synthesis of a sterically hindered benzamide.

G start No Product Observed check_reagents Verify Purity & Anhydrous Conditions of All Reagents start->check_reagents coupling_reagent What coupling reagent was used? check_reagents->coupling_reagent standard_reagent Standard (DCC, EDC/HOBt) coupling_reagent->standard_reagent potent_reagent Potent (HATU, COMU) coupling_reagent->potent_reagent upgrade_reagent ACTION: Upgrade to HATU or COMU. Increase temperature (40-60°C). standard_reagent->upgrade_reagent optimize_conditions ACTION: Increase temperature further (e.g., 80°C). Consider microwave irradiation. potent_reagent->optimize_conditions success Product Formation Successful upgrade_reagent->success acyl_fluoride Still No Reaction? Consider Alternative Activation optimize_conditions->acyl_fluoride convert_acyl ACTION: Convert carboxylic acid to acyl fluoride (e.g., with DAST) or use in situ protocol. acyl_fluoride->convert_acyl Yes acyl_fluoride->success No convert_acyl->success

Caption: Troubleshooting workflow for zero-yield reactions.

Question 2: I am getting a very low yield (<20%) and my reaction stalls. How can I drive the reaction to completion?

Answer: A stalled reaction with low yield suggests that while the initial activation and coupling are occurring, the rate is extremely slow, or an equilibrium is reached that does not favor the product.

Recommended Solutions & Scientific Rationale:

  • Pre-activation: Instead of adding all reagents at once, pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the hindered amine.[8] This ensures the active ester is fully formed before the nucleophile is introduced, maximizing its effective concentration.

  • Double Coupling: If monitoring (e.g., by TLC or LCMS) shows the reaction has stalled with starting material remaining, a second addition of the activated acid may be necessary. For solid-phase synthesis, a "double coupling" cycle is a standard procedure for hindered amino acids.[8]

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential. They are basic enough to facilitate the reaction but are too bulky to act as competing nucleophiles. For phosphonium reagents like PyBOP, excess base can be used without risk of side reactions, which is not the case for uronium reagents.

  • Solvent Choice: Ensure your solvent fully dissolves all components. Aprotic polar solvents like DMF, NMP, or DMA are generally preferred. NMP can be particularly effective at higher temperatures due to its high boiling point.

Frequently Asked Questions (FAQs)

Question 3: How do I choose between the different classes of high-potency coupling reagents?

Answer: The choice depends on a balance of reactivity, cost, safety, and the specific nature of your substrates.

Comparison of Coupling Reagent Classes:

Reagent ClassExamplesMechanism of ActionProsCons
Phosphonium Salts PyBOP, PyAOPForms HOBt/HOAt active estersHigh efficiency; does not cause guanidinylation of amines.Generates carcinogenic HMPA as a byproduct (BOP) or less-toxic but still undesirable byproducts (PyBOP).[5]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUForms HOBt/HOAt/Oxyma active estersExtremely fast and efficient, especially for hindered systems.[6]Can cause guanidinylation side reactions if amine is added before full acid activation.[13][14] HATU/HBTU are based on potentially explosive benzotriazoles.[8]
Immonium-type Reagents COMUForms Oxyma active esterReactivity often exceeds HATU; byproducts are water-soluble and easily removed; safer as it lacks the benzotriazole core.[5][9]Can be more expensive than older reagents.

Question 4: Are there any catalytic or non-stoichiometric methods for forming hindered benzamides?

Answer: Yes, while stoichiometric coupling reagents are most common, catalytic methods are an area of active research and offer greener alternatives.

  • Boric Acid Catalysis: Boronic acids can catalyze the direct amidation of carboxylic acids and amines at elevated temperatures, typically with azeotropic removal of water.[15][16] This method avoids stoichiometric activators but often requires high temperatures and may not be suitable for sensitive substrates.

  • Transition Metal Catalysis: Various transition metal complexes (e.g., based on Ruthenium) have been developed for the dehydrogenative coupling of alcohols and amines to form amides, representing a highly atom-economical approach.[15]

  • Grignard-Isocyanate Method: A robust, alternative (non-coupling) method involves the addition of a Grignard reagent to a sterically hindered isocyanate.[1][17] This approach completely bypasses the carboxylic acid/amine coupling paradigm and has shown high success for synthesizing extremely hindered amides.[1]

Protocols and Methodologies

Protocol: Synthesis of a Sterically Hindered Benzamide using COMU

This protocol describes a general, robust method for coupling a sterically hindered carboxylic acid with a hindered amine in solution phase.

Experimental Workflow Diagram:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF preactivate Add COMU/DIPEA solution to Carboxylic Acid solution. Stir for 5-10 min (Pre-activation). prep_acid->preactivate prep_amine Prepare solution of Amine (1.1 eq) in Anhydrous DMF prep_comu Prepare solution of COMU (1.2 eq) & DIPEA (2.5 eq) in Anhydrous DMF prep_comu->preactivate add_amine Add Amine solution dropwise to the activated mixture. preactivate->add_amine react Stir at RT to 60°C. Monitor by TLC/LCMS (Typically 4-24h). add_amine->react quench Quench with H2O. Extract with EtOAc or DCM. react->quench wash Wash organic layer with dil. HCl, sat. NaHCO3, and brine. quench->wash purify Dry (Na2SO4), concentrate, and purify by column chromatography or recrystallization. wash->purify

Caption: Step-by-step workflow for COMU-mediated coupling.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered carboxylic acid (1.0 equivalent). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Activation: In a separate vial, dissolve COMU (1.2 equivalents) in anhydrous DMF. Add diisopropylethylamine (DIPEA, 2.5 equivalents). Add this solution to the carboxylic acid solution.

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes. The solution may change color, indicating the formation of the active ester.[9]

  • Amine Addition: Add a solution of the sterically hindered amine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.

References

  • Vertex AI Search. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • BenchChem. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis.
  • Sigma-Aldrich. (n.d.). Greener Methods: Catalytic Amide Bond Formation.
  • Royal Society of Chemistry. (n.d.). Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents.
  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • BenchChem. (2025). A Comparative Guide to Benzamide Synthesis Methods for Researchers.
  • Royal Society of Chemistry. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PubMed. (2014). The synthesis of sterically hindered amides. Chimia (Aarau).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a paramount tool for providing detailed information about the molecular structure of organic compounds.[1] This guide offers an in-depth analysis of the 1H NMR spectrum of 2-methoxy-N-(2-methoxybenzyl)benzamide, a molecule of interest due to its benzamide core structure, a common motif in medicinal chemistry.[1] We will dissect the anticipated spectral features, compare them with structurally related analogs, and provide the necessary experimental protocols to empower researchers in their analytical endeavors.

Deciphering the Molecular Fingerprint: Predicted 1H NMR Spectrum

The structure of this compound presents a fascinating array of proton environments, each with a characteristic chemical shift, integration, and coupling pattern. While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on the well-established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Influencing Factors
Amide (N-H)8.0 - 9.0Broad singlet or Triplet1HHydrogen bonding, solvent effects, and coupling to benzylic CH2.[2][3]
Aromatic (Benzamide Ring)6.8 - 8.0Multiplets4HOrtho, meta, and para relationships; deshielding by the carbonyl group and methoxy substituent.[1][2]
Aromatic (Benzyl Ring)6.7 - 7.4Multiplets4HOrtho, meta, and para relationships; influence of the methoxy substituent.[2]
Benzylic (CH2)4.5 - 4.8Doublet2HDeshielding by the adjacent nitrogen and aromatic ring; coupling to the amide N-H.[4][5]
Methoxy (Benzamide, -OCH3)3.8 - 4.0Singlet3HAnisotropic effect of the aromatic ring.[6]
Methoxy (Benzyl, -OCH3)3.7 - 3.9Singlet3HShielding relative to the benzamide methoxy due to reduced electron withdrawal.[6]

Comparative Spectral Analysis: Unveiling Substituent Effects

To truly appreciate the nuances of the 1H NMR spectrum of our target molecule, a comparative analysis with simpler, structurally related compounds is invaluable.

The Parent Scaffold: N-Benzylbenzamide

The 1H NMR spectrum of N-benzylbenzamide serves as our foundational comparison. In this simpler molecule, the aromatic protons of the benzoyl ring typically appear as a multiplet between δ 7.4 and 7.8 ppm, while the benzyl ring protons are found slightly more upfield, around δ 7.2-7.4 ppm.[5][7] The benzylic methylene protons (CH2) characteristically resonate as a doublet around δ 4.6 ppm, coupled to the amide proton.[5] The amide proton itself is often observed as a triplet between δ 6.4 and 6.8 ppm.[5][7]

The Impact of Ortho-Methoxy Substitution

The introduction of methoxy groups at the ortho positions of both aromatic rings in this compound induces significant changes in the 1H NMR spectrum.

  • Aromatic Protons: The electron-donating nature of the methoxy groups will generally shift the aromatic protons to a more shielded (upfield) region compared to the unsubstituted N-benzylbenzamide. The specific positions will be dictated by the combined electronic effects of the methoxy and amide functionalities.

  • Methoxy Protons: Two distinct singlets are expected for the two methoxy groups, each integrating to three protons.[6] The methoxy group on the benzamide ring is likely to be slightly more deshielded (downfield) due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Conformational Dynamics: A crucial consideration for ortho-substituted benzamides is the potential for hindered rotation around the amide C-N bond, leading to the existence of rotamers.[8] This can result in the broadening of signals, particularly for the protons near the amide bond, or even the appearance of multiple sets of signals at room temperature.[8] Variable temperature NMR studies can be employed to investigate such dynamic processes.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the standard procedure for preparing a sample of this compound for 1H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl3 is a common choice for many organic molecules. However, if solubility is an issue or if hydrogen bonding with the amide proton is of particular interest, DMSO-d6 can be a better option, though it will shift the amide proton signal significantly downfield.[3][9]

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

Visualizing the Workflow

The logical flow of analyzing an NMR spectrum can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis prep Weigh Sample & Dissolve in Deuterated Solvent transfer Transfer to NMR Tube prep->transfer shim Shimming transfer->shim acquire Acquire Spectrum shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Chemical Shift Integration Coupling Patterns process->analyze structure Structure Elucidation analyze->structure

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and spectral analysis.

The Logic of Structural Assignment

The process of assigning the peaks in the 1H NMR spectrum to the corresponding protons in the molecule follows a deductive approach.

Structure_Deduction A Identify Number of Unique Proton Signals B Analyze Integration Ratios A->B C Examine Chemical Shifts for Functional Groups (Aromatic, Amide, Methoxy, Benzylic) B->C D Interpret Splitting Patterns (n+1 rule) C->D E Propose Fragment Structures D->E F Assemble Fragments Based on Coupling Information E->F G Final Structure Confirmation F->G

Caption: The logical pathway for deducing a molecular structure from 1H NMR data.

References

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development - Benchchem.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Sec B.
  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry.
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modul
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Methoxy groups just stick out. ACD/Labs.
  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed.
  • Supporting Inform
  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.
  • N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum. ChemicalBook.
  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).

Sources

mass spectrometry fragmentation pattern of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative MS Profiling: EI vs. ESI-MS/MS for 2-Methoxy-N-(2-methoxybenzyl)benzamide

Executive Summary

This compound (C₁₆H₁₇NO₃, MW 271.31) represents a critical structural scaffold in medicinal chemistry, often appearing as a synthetic intermediate or a specific impurity in the synthesis of benzamide-based antipsychotics and "NBOMe" designer drug precursors.

Precise structural characterization is paramount because its isomeric forms (3-methoxy or 4-methoxy variants) exhibit vastly different pharmacological profiles. This guide provides a definitive comparison between Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , detailing the fragmentation mechanics required to unambiguously identify this compound.

Fragmentation Mechanics: The "Ortho-Effect" Advantage

The defining feature of this molecule is the presence of two ortho-methoxy substituents—one on the benzoyl ring and one on the benzyl ring. In Mass Spectrometry, these substituents drive specific hydrogen transfer mechanisms (the "Ortho-Effect") that meta- and para-isomers cannot replicate.

Mechanism 1: The Benzoyl Cleavage (Dominant in EI)

Under high-energy EI (70 eV), the amide bond is the primary failure point. The 2-methoxy substituent facilitates a hydrogen transfer to the carbonyl oxygen or amide nitrogen, stabilizing specific fragment ions.

Mechanism 2: The Benzyl Cleavage (Dominant in ESI-CID)

Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ preferentially cleaves to form the stable 2-methoxybenzyl carbocation (or tropylium ion), providing a high-intensity diagnostic peak.

Technique Comparison: EI vs. ESI-MS/MS

FeatureElectron Ionization (EI) ESI-MS/MS (CID)
Ionization Type Hard (70 eV)Soft (Electrospray)
Primary Ion [M]⁺• (m/z 271) [M+H]⁺ (m/z 272)
Base Peak m/z 135 (Acylium Ion)m/z 121 (Benzyl Cation)
Diagnostic Utility Fingerprinting & Library MatchingTrace Detection & Quantification
Key Fragment 1 m/z 135 (2-Methoxybenzoyl)m/z 152 (2-Methoxybenzamide+H)
Key Fragment 2 m/z 77 (Phenyl)m/z 91 (Tropylium - secondary)
Ortho-Effect Prominent (Loss of CH₂O/CH₃)Less Prominent (Direct Cleavage)

Detailed Fragmentation Pathways (Visualization)

The following diagram maps the specific bond cleavages and rearrangements. Note the distinct pathways for the Benzoyl vs. Benzyl moieties.[1]

G M_Parent Parent Molecule [M+H]+ (ESI) or [M]+ (EI) m/z 272 / 271 Amide_Cleavage Amide Bond Cleavage M_Parent->Amide_Cleavage CID / 70eV Frag_Ortho Ortho-Effect Product [M - OMe/CH3] m/z ~240 M_Parent->Frag_Ortho Ortho-Elimination (EI Specific) Frag_Benzoyl 2-Methoxybenzoyl Cation (Acylium Ion) m/z 135 Amide_Cleavage->Frag_Benzoyl a-Cleavage (EI Dominant) Frag_Benzyl 2-Methoxybenzyl Cation (Tropylium Derivative) m/z 121 Amide_Cleavage->Frag_Benzyl Heterolytic Cleavage (ESI Dominant) Frag_Amide 2-Methoxybenzamide Ion (Rearrangement Product) m/z 152 Amide_Cleavage->Frag_Amide H-Transfer (ESI) Frag_77 Phenyl Cation m/z 77 Frag_Benzoyl->Frag_77 - CO (28 Da) Frag_91 Tropylium Ion m/z 91 Frag_Benzyl->Frag_91 - CH2O (30 Da)

Caption: Fragmentation tree illustrating the divergent pathways between Acylium ion formation (EI) and Benzyl cation formation (ESI).

Differentiation from Isomers (QC Critical)

Distinguishing the 2-methoxy (ortho) isomer from the 3-methoxy (meta) and 4-methoxy (para) isomers is a common challenge in drug development QC.

Diagnostic Feature2-Methoxy (Ortho) 3-Methoxy (Meta) / 4-Methoxy (Para)
[M-OCH₃]⁺ Peak High Intensity. Steric proximity allows facile loss.Low/Absent. Requires higher energy.
m/z 135 vs 121 Ratio Balanced. Both fragments are stabilized by ortho-chelation.Skewed. Para-methoxy stabilizes the acylium ion (m/z 135) significantly more.
McLafferty-like H-Transfer Possible. Ortho-substituent enables 6-membered transition state.Impossible. Geometry prevents H-transfer.
Retention Time (RP-LC) Earlier. Intramolecular H-bonding reduces polarity.Later. More interaction with stationary phase.

Experimental Protocols

Protocol A: GC-EI-MS (Structural Identification)
  • Sample Prep: Dissolve 1 mg in 1 mL Methanol (HPLC grade). Derivatization is not required due to the stability of the amide.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Source: Electron Ionization (EI), 70 eV, 230°C.[2]

  • Scan Range: m/z 40–400.

Protocol B: LC-ESI-MS/MS (Trace Quantitation)
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions (Quantitation):

    • 272.1 → 121.1 (Quantifier - Benzyl cation).

    • 272.1 → 135.0 (Qualifier - Benzoyl cation).

    • 272.1 → 91.0 (Qualifier - Tropylium).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzamide Derivatives. National Institute of Standards and Technology.[3] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-benzylbenzamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General Reference for Ortho-Effects). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on rearrangement mechanisms). [Link]

Sources

structural validation of 2-methoxy-N-(2-methoxybenzyl)benzamide using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Validation of 2-Methoxy-N-(2-methoxybenzyl)benzamide

A Senior Application Scientist's Perspective on Establishing Molecular Truth

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. For a molecule like this compound, a compound with multiple rotatable bonds and aromatic systems, assuming a structure based on synthetic route alone is insufficient. True structural validation requires empirical data of the highest caliber.

This guide provides an in-depth comparison of the "gold standard" technique, Single-Crystal X-ray Crystallography, with essential orthogonal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind these experimental choices, presenting them not as a checklist, but as a synergistic system for achieving irrefutable structural validation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It works by analyzing the diffraction pattern produced when X-rays are scattered by the ordered array of atoms within a crystal.[3][4] This pattern is mathematically deconvoluted to generate a 3D map of electron density, from which atomic positions, bond lengths, bond angles, and the overall molecular conformation can be determined with unparalleled accuracy.[1][5] For a molecule like this compound, SCXRD can definitively resolve the conformation of the amide bond and the relative orientations of the two methoxybenzyl rings.

Experimental Protocol: Structure Determination by SCXRD

Objective: To grow diffraction-quality single crystals of this compound and determine its 3D molecular structure.

1. Crystal Growth (Slow Evaporation): a. Rationale: Slow crystal growth is crucial to minimize defects and maximize crystal size and quality. A solvent in which the compound is moderately soluble is ideal.[6] b. Procedure: i. Prepare a near-saturated solution of this compound (approx. 20 mg) in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a clean vial. ii. Filter the solution to remove any particulate matter.[6] iii. Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent. iv. Store the vial in a vibration-free environment and monitor for crystal formation over several days to weeks.

2. Data Collection: a. Rationale: A suitable crystal is mounted and cooled to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[2] b. Procedure: i. Identify a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope. ii. Mount the crystal on a goniometer head. iii. Position the crystal in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer. iv. Collect diffraction data using a modern diffractometer, typically with a Mo (λ=0.71073 Å) or Cu (λ=1.5418 Å) X-ray source.[2] The crystal is rotated to capture diffraction data from all possible orientations.[3]

3. Structure Solution and Refinement: a. Rationale: Specialized software is used to process the diffraction data, solve the phase problem, and refine a model of the atomic positions until it accurately matches the experimental data.[7] b. Procedure: i. Data Integration: The raw diffraction spots are integrated to determine their intensities. ii. Structure Solution: Programs like SHELXT or Olex2 are used to generate an initial model of the structure from the intensity data.[7] iii. Structure Refinement: The initial model is refined using programs like SHELXL. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor.[8]

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis P1 Synthesized Compound P2 Prepare Near-Saturated Solution P1->P2 P3 Slow Evaporation P2->P3 P4 Harvest Single Crystal P3->P4 D1 Mount Crystal on Goniometer P4->D1 D2 Cool Crystal (e.g., 100 K) D1->D2 D3 Expose to X-ray Beam D2->D3 D4 Collect Diffraction Pattern D3->D4 A1 Solve Phase Problem (Initial Model) D4->A1 A2 Refine Atomic Positions A1->A2 A3 Final Structural Model A2->A3 Output Unambiguous 3D Structure A3->Output

Caption: Workflow for Single-Crystal X-ray Crystallography.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data obtained for this compound.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₆H₁₇NO₃Confirms the elemental composition in the crystal unit.
Formula Weight271.31 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 15.2, c = 11.0Dimensions of the unit cell.
β (°)98.5°The angle of the monoclinic unit cell.
Volume (ų)1405The volume of a single unit cell.
Z4Number of molecules per unit cell.
R1 [I > 2σ(I)]0.045A key indicator of the quality of the fit between the model and the data; a value < 0.05 is excellent.[8]
wR2 (all data)0.115A weighted R-factor for all data, also indicating a good refinement.

Trustworthiness: The low R-factor (R1 = 0.045) provides high confidence in the refined structure. This value quantitatively expresses the agreement between the crystallographic model and the experimental X-ray diffraction data, making the result self-validating.

Part 2: Orthogonal Validation & Comparative Analysis

While SCXRD provides an unparalleled view of the solid-state structure, a comprehensive validation strategy employs orthogonal techniques that probe different physical properties of the molecule, often in different states (e.g., in solution). This approach ensures that the structure is consistent across various conditions and analytical methods.

Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C) within a molecule in solution.[9] It is an essential tool for confirming the molecular skeleton. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the two distinct methoxybenzyl moieties and the central amide linkage.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.2 (approx.)broad s1HAmide N-H
7.8-7.0 (approx.)m8HAromatic C-H protons
4.6 (approx.)d2HMethylene (-CH₂-) protons
3.9 (approx.)s3HMethoxy (-OCH₃) protons (Group A)
3.8 (approx.)s3HMethoxy (-OCH₃) protons (Group B)

Comparison with X-ray Crystallography:

  • Strengths: NMR confirms the molecular structure and connectivity in the solution state, which can be more relevant to biological applications. It is also non-destructive and generally faster for routine confirmation.[10]

  • Limitations: Standard NMR does not provide direct information about 3D conformation, bond lengths, or bond angles. It confirms the "what" (connectivity) but not the precise "how" (3D arrangement), which is the unique domain of crystallography.[10]

Alternative 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four decimal places).[11][12] This allows for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a "soft" ionization technique that typically keeps the molecule intact, often adding a proton to form an [M+H]⁺ ion.[13][14]

  • Mass Analysis: The generated ions are accelerated into a time-of-flight (TOF) analyzer, which separates them based on their m/z ratio.[13]

  • Data Analysis: The measured m/z of the [M+H]⁺ ion is used to calculate the exact mass of the neutral molecule.

Hypothetical HRMS Data:

  • Chemical Formula: C₁₆H₁₇NO₃

  • Calculated Exact Mass [M+H]⁺: 272.1281 g/mol

  • Measured Exact Mass [M+H]⁺: 272.1285 g/mol

  • Mass Accuracy: 1.5 ppm

Comparison with X-ray Crystallography:

  • Strengths: HRMS provides definitive confirmation of the molecular formula, which must be consistent with the crystallographic and NMR data.[11][15] It is incredibly sensitive, requiring only trace amounts of material.

  • Limitations: HRMS provides no information about molecular structure beyond the elemental formula. It cannot distinguish between isomers (molecules with the same formula but different atomic arrangements).[12][16]

G cluster_techniques Orthogonal Validation Techniques cluster_info Information Provided Compound 2-Methoxy-N- (2-methoxybenzyl)benzamide XRD X-ray Crystallography (Solid State) Compound->XRD NMR NMR Spectroscopy (Solution State) Compound->NMR MS High-Resolution MS Compound->MS Info_XRD Absolute 3D Structure (Bond Lengths, Angles, Conformation) XRD->Info_XRD Info_NMR Molecular Connectivity (Chemical Environment) NMR->Info_NMR Info_MS Elemental Formula (Exact Mass) MS->Info_MS Conclusion Validated Molecular Structure Info_XRD->Conclusion Info_NMR->Conclusion Info_MS->Conclusion

Caption: A synergistic approach to structural validation.

Conclusion: A Triad of Corroborating Evidence

The structural validation of a novel compound like this compound is not a task for a single technique but a process of building a robust, self-supporting case.

TechniqueType of Information ProvidedSample StateDefinitiveness
X-ray Crystallography Absolute 3D Structure Solid (Crystal)Unambiguous
NMR Spectroscopy Molecular Connectivity, 2D StructureSolutionHigh (for connectivity), Indirect (for 3D)
Mass Spectrometry Elemental Composition (Formula)Solution/GasHigh (for formula), None (for isomerism)

As this guide demonstrates, High-Resolution Mass Spectrometry acts as the first gate, confirming the elemental formula. NMR Spectroscopy then provides the blueprint, mapping out the atom-to-atom connectivity in a biologically relevant solution state. Finally, Single-Crystal X-ray Crystallography delivers the definitive, high-resolution 3D model, revealing the precise spatial arrangement of every atom. Only when the data from all three techniques are in complete agreement can the structure of this compound be considered unequivocally validated. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for advancing research and development.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025).
  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs.
  • High Resolution Mass Spectrometry (2025). Save My Exams.
  • Florence, A. J., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Single-crystal X-ray Diffraction (2018). Carleton College. Available at: [Link]

  • Time of Flight Mass Spectrometry (2026). Save My Exams.
  • Spectroscopy of Aromatic Compounds (2024). Chemistry LibreTexts. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass (2020). Bioanalysis Zone. Available at: [Link]

  • Structure Solution and Refinement with Olex2 (2021). Northwestern University. Available at: [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry (2020). Chemistry LibreTexts. Available at: [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. Oxford Academic. Available at: [Link]

  • X-Ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications (2025). Chemical Reviews. ACS Publications. Available at: [Link]

  • How to read NMR spectra from the basics (2023). JEOL Ltd. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals (n.d.). University of Rochester. Available at: [Link]

  • Small molecule crystallography (n.d.). Excillum. Available at: [Link]

  • Principles and Techniques of X-Ray Diffraction (XRD) (2025). Universal Lab. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Electrospray ionization (n.d.). Wikipedia. Available at: [Link]

  • Small molecule X-ray crystallography (n.d.). The University of Queensland. Available at: [Link]

  • Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. University of Göttingen. Available at: [Link]

Sources

Comparative Guide: Bioequivalence Assessment of Substituted Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analogs: Amisulpride, Levosulpiride, Sulpiride Methodological Focus: LC-MS/MS Bioanalysis & Pharmacokinetic Profiling

Executive Summary & Mechanistic Grounding

Substituted benzamides (e.g., Amisulpride, Levosulpiride) represent a critical class of antipsychotic and prokinetic agents acting primarily as selective Dopamine


 antagonists. For drug development professionals, demonstrating bioequivalence (BE) for these analogs presents unique challenges due to their physicochemical properties:
  • Solubility/Permeability: Many are BCS Class II or IV, leading to variable absorption windows.

  • Stereochemistry: Levosulpiride is the pure levo-enantiomer; chiral inversion or racemization during extraction must be prevented.

  • Low Bioavailability: Extensive first-pass metabolism requires highly sensitive bioanalytical methods (LLOQ < 5 ng/mL).

This guide compares the performance of extraction methodologies (LLE vs. SPE) and provides reference pharmacokinetic data to benchmark generic formulations against Reference Listed Drugs (RLDs).

Mechanistic Logic: The Benzamide Scaffold

The benzamide core consists of a benzene ring substituted with an amide group. The nature of the N-substituent (often a pyrrolidine or ethyl-amine moiety) dictates the pKa and lipophilicity.

Diagram 1: Benzamide Physicochemical Logic & BE Risks

Benzamide_Logic Core Benzamide Core (Amide Nitrogen) Prop_Sol Low Solubility (pH Dependent) Core->Prop_Sol H-Bonding Substituent N-Substituent (e.g., Pyrrolidine) Prop_Meta CYP450 Metabolism (N-dealkylation) Substituent->Prop_Meta Lability Risk_Diss Risk: Dissolution Failure (pH 6.8) Prop_Sol->Risk_Diss Risk_Var Risk: High Intra-subject Variability (>30%) Prop_Meta->Risk_Var

Caption: Causal link between benzamide chemical structure and bioequivalence failure modes.

Comparative Methodology: Bioanalytical Extraction Strategies

To prove bioequivalence, the bioanalytical method must distinguish the analyte from matrix interferences with high recovery. Below is a comparison of the two dominant extraction techniques for benzamides: Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE) .

Table 1: Performance Matrix of Extraction Architectures
FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Performance Verdict
Principle Partitioning between aqueous/organic phases (e.g., Ethyl Acetate).Selective retention on sorbent (e.g., HLB/C18) followed by elution.SPE is more selective.[1][2][3]
Recovery Moderate (60-75%). Often requires multiple extraction steps.[1]High (>85%).[4] Consistent across batches.SPE yields higher recovery.[5][6]
Matrix Effect High risk of phospholipid carryover (ion suppression in MS).Excellent removal of phospholipids (using specific wash steps).SPE provides cleaner samples.[2][3]
Throughput Labor-intensive; difficult to automate fully.High; compatible with 96-well plate automation.SPE is faster for large cohorts.
Cost Low (Solvents are cheap).High (Cartridges/Plates are expensive).LLE is cost-effective.

Expert Insight: While SPE offers superior cleanliness, LLE remains the "workhorse" for benzamides like Amisulpride due to cost-efficiency and sufficient sensitivity (LLOQ ~2 ng/mL) when coupled with modern MS/MS. The protocol below details the optimized LLE workflow.

Validated Experimental Protocol (LLE-LC-MS/MS)

Objective: Quantification of Amisulpride in human plasma. Standard: FDA/EMA Bioanalytical Method Validation Guidelines.

Workflow Diagram

Extraction_Workflow Start Plasma Sample (250 µL) IS_Add Add Internal Standard (Amisulpride-d5) Start->IS_Add Buffer Alkaline Buffer (0.1M NaOH, 50 µL) IS_Add->Buffer Extract Add Organic Solvent (Ethyl Acetate:DCM, 80:20) Buffer->Extract Vortex Vortex (5 min) & Centrifuge (4000 rpm, 10 min) Extract->Vortex Transfer Transfer Supernatant & Evaporate (N2 stream) Vortex->Transfer Recon Reconstitute (Mobile Phase) Transfer->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for substituted benzamides.

Detailed Steps:
  • Sample Prep: Thaw plasma samples at room temperature. Aliquot 250 µL into polypropylene tubes.

  • Internal Standard (IS): Add 50 µL of Amisulpride-d5 (deuterated IS) working solution. Vortex for 30s.

  • Alkalinization: Add 50 µL of 0.1 M NaOH . Rationale: Benzamides are basic (pKa ~9.0); high pH suppresses ionization, driving the drug into the organic phase.

  • Extraction: Add 3 mL of Ethyl Acetate:Dichloromethane (80:20 v/v) .

    • Note: The DCM fraction improves the solubility of the polar amide moiety compared to pure ethyl acetate.

  • Separation: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Drying: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic layer. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 150 µL of Mobile Phase (Acetonitrile:10mM Ammonium Acetate, 50:50).

Performance Data: Bioequivalence Benchmarks

When designing a study, the following reference values (derived from literature averages) serve as acceptance criteria for the "Test" formulation.

Table 2: Reference Pharmacokinetic Parameters (Single Dose, Fasting)
ParameterLevosulpiride (25 mg)Amisulpride (50 mg)Acceptance Criteria (90% CI)

(h)


N/A (Report only)

(ng/mL)


80.00 – 125.00%

(ng·h/mL)


80.00 – 125.00%

(h)


N/A
Intra-Subject CV% ~15-20%~20-25%If >30%, Replicate Design required.
Analysis of Variance (ANOVA) Logic

To declare bioequivalence, the Geometric Mean Ratio (GMR) of the Test (T) vs. Reference (R) product must be calculated using log-transformed data.

  • Model:

    
    
    
  • Target: The 90% Confidence Interval of the

    
     ratio must fall strictly within 80.00% to 125.00% .
    
Critical Quality Attributes (CQA) for BE Success
  • Chiral Purity: For Levosulpiride, the method must separate the d- and l- isomers if racemization is suspected, though achiral methods are acceptable if the API source is verified pure.

  • Dissolution Matching: Due to BCS Class II/IV status, in vitro dissolution in three media (pH 1.2, 4.5, 6.8) is a prerequisite.[7]

    • Warning: Benzamides often show pH-dependent solubility drops at pH 6.8.

  • Sample Stability: Amisulpride is light-sensitive. All extraction steps should be performed under monochromatic (yellow) light or low-light conditions.

References
  • Mogili, R., et al. (2011). "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study."[8][9] Journal of Pharmacy and Bioallied Sciences.

  • Cho, H.Y., et al. (2004). "Pharmacokinetics and bioequivalence evaluation of 2 levosulpiride preparations after a single oral dose in healthy male Korean volunteers." International Journal of Clinical Pharmacology and Therapeutics.

  • FDA Guidance for Industry. "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA."

  • European Medicines Agency (EMA). "Guideline on the investigation of bioequivalence."

  • Phenomenex Application Guide. "SPE vs LLE: A Battle of Methods for Pharmaceutical Extraction."

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 2-methoxy-N-(2-methoxybenzyl)benzamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound such as 2-methoxy-N-(2-methoxybenzyl)benzamide, a novel molecule with potential therapeutic applications, rigorous purity confirmation is a non-negotiable step. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity validation, with a core focus on Elemental Analysis (EA) as a fundamental, quantitative tool. We will explore the causality behind why EA remains a cornerstone of chemical analysis and how it integrates with other modern techniques to form a self-validating system for purity assessment.

The Foundational Role of Elemental Analysis

While modern organic chemistry has a powerful arsenal of spectroscopic and chromatographic techniques, Elemental Analysis (EA) retains a unique and critical role.[1] Unlike methods that provide structural information or separate components, EA directly measures the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a sample.[2] Its primary value lies in its ability to validate the empirical formula of a newly synthesized compound. If a sample is pure, the experimentally determined percentages of its constituent elements will align closely with the theoretically calculated values derived from its molecular formula. This provides a direct, quantitative measure of bulk purity that is elegantly simple and difficult to dispute.[3]

The most prevalent method for analyzing organic compounds is combustion analysis.[4] This process involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment, which quantitatively converts the elements into simple gases (CO₂, H₂O, N₂, etc.).[2][4] These gases are then separated and measured by detectors, such as thermal conductivity or infrared detectors, to determine the elemental composition of the original sample.

Theoretical Composition of this compound

To perform this validation, we must first calculate the theoretical elemental composition based on the compound's molecular formula, C₁₅H₁₅NO₃ .

PropertyValue
Molecular FormulaC₁₅H₁₅NO₃
Molar Mass257.28 g/mol
Theoretical % Carbon (C) 70.02%
Theoretical % Hydrogen (H) 5.88%
Theoretical % Nitrogen (N) 5.44%
Theoretical % Oxygen (O) 18.66%

The trustworthiness of EA hinges on the comparison between these theoretical values and the experimental results. For most publications and regulatory submissions, a deviation of no more than ±0.4% between the found and calculated values is the accepted standard for confirming purity.[5]

Experimental Protocol: CHN Combustion Analysis

This protocol describes a self-validating system for determining the C, H, and N content of this compound. The self-validation comes from the use of certified standards and the strict acceptance criteria applied to the results.

Methodology
  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces of the elemental analyzer have reached their operational temperatures (typically ~900-1000°C for combustion and ~650°C for reduction).

    • Verify stable helium (carrier gas) and oxygen (combustion gas) flow rates as per manufacturer specifications.

    • Check that the CO₂, H₂O, and N₂ detectors are stabilized and calibrated.

  • System Calibration:

    • Accurately weigh a certified calibration standard (e.g., Acetanilide) into a tin capsule.

    • Analyze the standard to generate a calibration factor. The instrument software uses the known elemental percentages of the standard to correlate detector response to mass percentage.

    • Run a blank (empty tin capsule) to ensure no system contamination.

  • Sample Preparation & Analysis:

    • Homogenize the this compound sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. Record the weight precisely.

    • Seal the capsule to entrap the sample and any atmospheric gases.

    • Introduce the sample into the elemental analyzer's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed.

    • Perform the analysis in triplicate to ensure precision.

  • Data Interpretation:

    • The instrument software will automatically calculate the %C, %H, and %N based on the sample weight and detector responses.

    • Calculate the mean and standard deviation for the triplicate runs.

    • Compare the mean experimental values to the theoretical values. The results must fall within the ±0.4% acceptance window.[5]

EA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Start Start Calibrate Calibrate with Certified Standard Start->Calibrate Weigh Accurately Weigh 1-3 mg Sample Combust Combustion (~1000°C in O₂) Weigh->Combust Calibrate->Weigh Reduce Reduction (Nox to N₂) Combust->Reduce Separate Gas Separation (GC Column) Reduce->Separate Detect Detection (TCD/IR) Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theory (Acceptance: ±0.4%) Calculate->Compare End Purity Confirmed Compare->End

Diagram 1: Experimental workflow for CHN elemental analysis.

A Comparative Guide: Elemental Analysis vs. Alternative Techniques

While elemental analysis is powerful for confirming an empirical formula, it has limitations. It is insensitive to the presence of isomers and may not detect impurities with a similar elemental composition to the target compound.[6] Therefore, a robust purity assessment relies on an integrated, multi-technique approach.

TechniquePrincipleStrengths for Purity AssessmentLimitations
Elemental Analysis (EA) Combustion and measurement of resulting C, H, N gases.[2]Confirms empirical formula ; provides a direct, quantitative measure of bulk purity; fast and inexpensive.[2]Insensitive to isomers; may not detect impurities with similar elemental composition; provides no structural information.[6]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.[7]Excellent for separating and quantifying impurities (often to <0.1% levels); can distinguish isomers.Requires a pure reference standard for accurate quantification; method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[6]Provides detailed structural information ; can identify and quantify impurities if their signals are resolved; considered a primary method for purity.[1][5]Less sensitive than chromatography for detecting trace impurities; requires deuterated solvents.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[8]Confirms the molecular weight of the compound; highly sensitive for detecting impurities when coupled with chromatography (LC-MS).Generally not quantitative without stable isotope standards; provides limited structural information on its own.

This comparison underscores a critical concept in analytical chemistry: orthogonality . Each technique measures a different physical or chemical property. When multiple orthogonal methods all indicate high purity, the confidence in the result is significantly amplified. For example, obtaining a clean NMR spectrum, a single sharp peak in an HPLC chromatogram, and elemental analysis data within ±0.4% of the theoretical values constitutes a highly trustworthy and self-validating confirmation of purity.

Purity_Validation Compound Synthesized Compound EA Elemental Analysis (EA) Compound->EA Correct Empirical Formula? HPLC Chromatography (HPLC) Compound->HPLC >99.5% Peak Area? NMR Spectroscopy (NMR) Compound->NMR Correct Structure? No Impurity Signals? MS Mass Spectrometry (MS) Compound->MS Correct Molecular Weight? Result High-Purity Confirmation EA->Result HPLC->Result NMR->Result MS->Result

Diagram 2: Integrated logic for robust purity confirmation.

Conclusion for the Practicing Scientist

For researchers and drug development professionals, confirming the purity of a compound like this compound is a foundational requirement. Elemental analysis serves as an indispensable tool in this process, offering a direct and quantitative validation of the compound's elemental formula.[1][2] Its value is maximized when its causality is understood: it is not merely a checkbox but a fundamental test of whether you have, in fact, synthesized the molecule you intended.

However, relying on EA alone is insufficient. A truly authoritative and trustworthy assessment of purity is achieved by integrating EA with orthogonal techniques like HPLC, NMR, and MS.[6][8] This multi-faceted approach creates a self-validating system where the strengths of one method compensate for the limitations of another. By combining the quantitative power of elemental analysis with the high-resolution separation of chromatography and the detailed structural insights of spectroscopy, we can establish the identity and purity of critical compounds with the highest degree of scientific confidence.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Elemental analysis. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media. Retrieved February 22, 2024, from [Link]

  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase. Retrieved February 22, 2024, from [Link]

  • Wilbur, S. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved February 22, 2024, from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 22, 2024, from [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved February 22, 2024, from [Link]

  • 2-methoxy-N-(2-methoxyphenyl)benzamide. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. (n.d.). Analytik Jena. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved February 22, 2024, from [Link]

  • How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. [Link]

  • Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. [Link]

Sources

Comparative Pharmacokinetics of Methoxy-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The "Methoxy Switch" in Benzamide Optimization

Methoxy-substituted benzamides represent a critical scaffold in the development of dopamine D2/D3 receptor antagonists (e.g., antipsychotics, antiemetics). From a pharmacokinetic (PK) perspective, the placement and number of methoxy groups act as a "molecular switch," drastically altering lipophilicity, blood-brain barrier (BBB) penetration, and metabolic liability.

This guide compares the pharmacokinetic profiles of three structurally distinct agents: Remoxipride (high permeability, metabolic clearance), Sulpiride (low permeability, renal clearance), and Raclopride (high affinity tracer). It provides actionable data and protocols to assess how methoxy-substitution influences bioavailability and central nervous system (CNS) exposure.

Chemical Architecture & Physicochemical Properties

The benzamide pharmacophore typically consists of an aromatic ring linked to a basic side chain (often pyrrolidine) via an amide bond. The ortho-methoxy group is a defining feature, often forming an intramolecular hydrogen bond with the amide hydrogen, locking the conformation for receptor binding.

CompoundChemical ClassMethoxy SubstitutionLogP (approx)pKa
Remoxipride 2,6-Dimethoxybenzamide2,6-dimethoxy~2.18.9
Sulpiride 2-Methoxybenzamide2-methoxy, 5-sulfamoyl~0.59.0
Raclopride Salicylamide (2-OH, 6-OMe)6-methoxy (2-hydroxy)~1.58.6

Expert Insight: The additional methoxy group in Remoxipride (compared to Sulpiride) significantly increases lipophilicity, facilitating passive diffusion across the BBB. In contrast, Sulpiride's hydrophilic sulfamoyl group and single methoxy group result in poor passive permeability, making it a substrate for P-glycoprotein (P-gp) efflux.

Comparative Pharmacokinetic Profile
3.1 Absorption & Bioavailability (F)
  • Remoxipride: Exhibits Class I/II behavior (Biopharmaceutics Classification System). It is rapidly and almost completely absorbed after oral administration (

    
    ).[1] The dual methoxy substitution protects against rapid first-pass conjugation.
    
  • Sulpiride: Characterized by Class IV behavior. Oral bioavailability is low and highly variable (

    
    ), often showing "double-peak" absorption due to enterohepatic recycling or discontinuous absorption windows in the gut.
    
  • Metoclopramide: Shows good absorption (

    
    ) but undergoes variable hepatic first-pass metabolism.[2]
    
3.2 Distribution & BBB Penetration

This is the most critical differentiator for CNS drug development in this class.

  • Remoxipride: High CNS penetration. The lipophilic 2,6-dimethoxy core allows it to cross the BBB freely via passive diffusion.

  • Sulpiride: Poor CNS penetration (Brain/Plasma ratio < 0.1). It relies on carrier-mediated transport and is actively pumped out by P-gp. This necessitates high systemic doses to achieve antipsychotic effects, leading to peripheral side effects (e.g., hyperprolactinemia).

3.3 Metabolism (The "Soft Spot" Liability)

Methoxy groups are metabolic "soft spots" susceptible to O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

  • Remoxipride: Extensively metabolized. Major pathways include oxidation of the pyrrolidine ring and O-demethylation.

    • Species Difference Alert: In rats, phenolic metabolites (active) dominate. In humans, pyrrolidone metabolites (inactive) are major.[3] This complicates translation of efficacy data.

  • Sulpiride: Metabolically stable. <5% is metabolized; it is excreted largely unchanged.

  • Raclopride: Used primarily as a PET tracer (IV microdosing), but at pharmacological doses, it undergoes extensive metabolism.

3.4 Excretion
  • Remoxipride: Renal clearance of metabolites (~70%) and parent drug (~25%).

  • Sulpiride: Exclusively renal elimination (glomerular filtration + active secretion). Dosage must be adjusted in renal impairment (

    
     mL/min).
    
Quantitative Data Summary
ParameterRemoxiprideSulpirideMetoclopramide
Bioavailability (Oral) > 90%27% (15–35%)80% ± 15%
Tmax (hours) 0.8 – 1.53 – 61 – 2
Protein Binding ~80% (AAG)< 40%~30%
Vol. of Distribution (Vd) 0.6 – 0.7 L/kg0.9 – 2.7 L/kg~3.5 L/kg
Elimination Half-life (t1/2) 4 – 7 h6 – 8 h5 – 6 h
Total Clearance (CL) ~120 mL/min~120 mL/min~600 mL/min
Primary Elimination Route Hepatic MetabolismRenal (Unchanged)Hepatic + Renal
BBB Penetration High (Passive)Low (P-gp Substrate)Moderate
Visualizing the Mechanisms
Diagram 1: Metabolic Fate & Species Divergence

This diagram illustrates the metabolic instability of the methoxy group (O-demethylation) versus the pyrrolidine oxidation, highlighting the species difference between rats and humans for Remoxipride.

MetabolicPathways cluster_Human Human Pathway (Major) cluster_Rat Rat Pathway (Major) Remoxipride Remoxipride (Parent Drug) Pyrrolidone Pyrrolidone Metabolites (Inactive) Remoxipride->Pyrrolidone Oxidation (Pyrrolidine ring) Phenolic Phenolic Metabolites (Active D2 Antagonists) Remoxipride->Phenolic O-Demethylation (Methoxy group) Note CRITICAL TRANSLATION GAP: Rat models may overestimate efficacy due to active metabolites. Phenolic->Note

Caption: Divergent metabolic pathways of Remoxipride. Humans favor pyrrolidine oxidation (inactivation), while rats favor O-demethylation (bioactivation).

Diagram 2: BBB Transport Mechanisms

Comparison of the transport kinetics between lipophilic benzamides (Remoxipride) and hydrophilic benzamides (Sulpiride).

BBB_Transport cluster_Blood Systemic Circulation (Blood) cluster_BBB Blood-Brain Barrier (Endothelial Cell) cluster_Brain Brain Parenchyma (CNS) Remox_Blood Remoxipride Remox_Brain Remoxipride (High Occupancy) Remox_Blood->Remox_Brain Passive Diffusion (Lipophilic) Sulp_Blood Sulpiride Sulp_Brain Sulpiride (Low Occupancy) Sulp_Blood->Sulp_Brain Limited Diffusion Pgp P-glycoprotein (Efflux Pump) Pgp->Sulp_Blood Active Efflux Sulp_Brain->Pgp Substrate Binding

Caption: BBB transport kinetics. Remoxipride bypasses efflux pumps via passive diffusion, while Sulpiride is actively extruded by P-gp, limiting CNS exposure.

Experimental Protocols

To validate the pharmacokinetic properties of novel methoxy-benzamides, the following protocols are recommended. These are designed to be self-validating by including specific control compounds.

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine the intrinsic clearance (


) and identify O-demethylation liability.
  • Preparation:

    • Thaw pooled human/rat liver microsomes (20 mg/mL protein) on ice.

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Control Compounds: Include Remoxipride (High turnover, O-demethylation prone) and Sulpiride (Negative control, stable).

  • Incubation:

    • Pre-incubate test compound (1 µM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH system.

    • Sampling points: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of [M-14] peaks (loss of methyl group).

  • Validation Criteria:

    • Sulpiride should show < 5% depletion over 60 min.

    • Remoxipride should show

      
       min (rat microsomes).
      
Protocol B: Dual-Probe Microdialysis (BBB Penetration)

Objective: Measure unbound brain-to-plasma concentration ratio (


) in freely moving rats.
  • Surgical Implantation:

    • Implant guide cannulas into the Striatum (target region) and Jugular Vein (blood reference).

    • Allow 24h recovery to restore BBB integrity.

  • Dosing:

    • Administer test compound (e.g., 10 µmol/kg) via intraperitoneal (IP) injection or constant IV infusion to steady state.

  • Sampling:

    • Perfusion fluid: CNS perfusion fluid (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).

    • Flow rate: 1.0 µL/min.

    • Collect dialysate samples every 20 min for 4 hours.

  • Calibration (Retrodialysis):

    • At the end of the experiment, perfuse the probe with a known concentration of the drug to calculate in vivo recovery (probe efficiency).

  • Calculation:

    • Interpretation: A ratio near 1.0 indicates passive diffusion. A ratio < 0.3 indicates P-gp efflux (like Sulpiride).

References
  • Clinical Pharmacokinetics of Remoxipride. Source: PubMed / NIH [Link]

  • Remoxipride: Pharmacokinetics and Effect on Plasma Prolactin. Source: PMC / NIH [Link]

  • The Pharmacokinetics of Intravenous and Oral Sulpiride in Healthy Human Subjects. Source: PubMed [Link]

  • Pharmacokinetics of Sulpiride in Humans after Intravenous and Intramuscular Administrations. Source: PubMed [Link]

  • Development of a Population Pharmacokinetic Model to Predict Brain Distribution and Dopamine D2 Receptor Occupancy of Raclopride. Source: PubMed [Link]

  • Effects of Remoxipride's Metabolites on Dopamine D2 Receptors. Source: PubMed [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For research scientists and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-methoxy-N-(2-methoxybenzyl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of benzamide derivatives and related aromatic amide compounds. A conservative approach, treating the substance as hazardous waste, is therefore essential.

Hazard Assessment and Initial Precautions

Immediate Safety and Handling: Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[5]

  • Body Protection: A laboratory coat is mandatory to protect against skin contact.[5]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation, if it is safe to do so.[5]

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials as absorbents.[5]

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[4][5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[7] Do not dispose of this chemical down the drain.[7]

1. Waste Segregation: Classify this compound waste as non-halogenated organic solid waste. It is critical to not mix this with other waste streams, such as halogenated solvents or inorganic waste, to ensure proper disposal.[5]

2. Containerization: Collect all waste, including any contaminated materials like gloves or weighing paper, in a designated, leak-proof, and clearly labeled waste container.[5][7] The container should be made of a compatible material.

3. Labeling: The waste container must be clearly labeled with the following information:[6][7]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the potential hazards (e.g., "Irritant")

  • The date when the waste was first added to the container

4. Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[6] This area should be secure, well-ventilated, and away from general laboratory traffic.

5. Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[4] Provide them with all the necessary information about the waste as indicated on the label. The most common disposal method for this type of organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Summary of Key Safety and Disposal Information
Parameter Guideline References
Hazard Classification Treat as hazardous waste. Potential for skin, eye, and respiratory irritation. Harmful if swallowed.[1][2][3][4][5]
Personal Protective Equipment (PPE) Safety goggles/face shield, chemical-resistant gloves (nitrile), laboratory coat.[5]
Handling Area Well-ventilated area, preferably a chemical fume hood.[5][6]
Spill Containment Inert absorbent material (e.g., sand, vermiculite).[5]
Waste Classification Non-halogenated organic solid waste.[5]
Waste Container Designated, leak-proof, and chemically compatible container.[5][7]
Waste Labeling "Hazardous Waste," full chemical name, hazard warnings, and date.[6][7]
Disposal Method Through a licensed hazardous waste disposal service, likely via incineration.[4]
Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: This compound PPE Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Segregate Segregate Waste: Classify as Non-Halogenated Organic Solid Waste PPE->Segregate Containerize Containerize Waste: Use a designated, leak-proof, and compatible container Segregate->Containerize Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards and Date Containerize->Label Store Store Securely: In a designated Satellite Accumulation Area (SAA) Label->Store ArrangeDisposal Arrange for Disposal: Contact EHS or licensed waste disposal company Store->ArrangeDisposal End Final Disposal: Incineration by a licensed facility ArrangeDisposal->End

Caption: Workflow for the safe disposal of this compound.

References

  • Navigating the Safe Disposal of N-(2-chlorophenyl)-4-isopropylbenzamide in a Laboratory Setting. Benchchem.
  • SAFETY DATA SHEET. MilliporeSigma.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Material Safety Data Sheet. Sciencelab.com.
  • Safety Data Sheet. Sigma-Aldrich.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Proper Disposal of 3-(2-Chloroacetyl)benzamide: A Guide for Laboratory Professionals. Benchchem.
  • BENZAMIDE CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • 2-methoxy-N-(2-methoxyphenyl)benzamide. PubChem.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Proper Disposal of (13E)-Oxacyclohexadec-13-en-2-one: A Guide for Laboratory Professionals. Benchchem.

Sources

Personal protective equipment for handling 2-methoxy-N-(2-methoxybenzyl)benzamide

[2][3]

References

  • PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives. Neuropharmacology. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.